molecular formula C6H4ClNO2 B151655 4-Chloropicolinic Acid CAS No. 5470-22-4

4-Chloropicolinic Acid

Cat. No.: B151655
CAS No.: 5470-22-4
M. Wt: 157.55 g/mol
InChI Key: NNMYRMGMVLMQAY-UHFFFAOYSA-N
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Description

4-Chloropicolinic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26285. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMYRMGMVLMQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282514
Record name 4-Chloropicolinic Acid
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Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-22-4
Record name 5470-22-4
Source DTP/NCI
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Record name 4-Chloropicolinic Acid
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Record name 4-Chloropicolinic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropicolinic Acid (CAS 5470-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropicolinic acid, with the CAS number 5470-22-4, is a halogenated derivative of picolinic acid. While exhibiting limited direct biological activity itself, it serves as a crucial building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its notable application as a key intermediate in the development of therapeutic agents, particularly negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Detailed experimental protocols for its synthesis and characterization are presented, alongside representative methodologies for its potential biological evaluation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure and fundamental properties are summarized in the tables below.

Table 1: General Information
PropertyValueReference(s)
CAS Number 5470-22-4[1]
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol [1]
IUPAC Name 4-chloro-pyridine-2-carboxylic acid[2]
Synonyms 4-Chloro-2-pyridinecarboxylic acid[2]
Table 2: Physicochemical Data
PropertyValueReference(s)
Melting Point 181 °C[1]
Boiling Point 308.0 ± 22.0 °C (Predicted)[1]
Density 1.470 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.27 ± 0.10 (Predicted)[1]
Solubility Soluble in ethanol (B145695). Limited solubility in water.[1]

Synthesis and Purification

This compound can be synthesized through various methods, with a common laboratory-scale preparation involving the chlorination of 2-pyridinecarboxylic acid.

Synthesis from 2-Pyridinecarboxylic Acid

A general and effective method for the synthesis of this compound involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of sodium bromide.[1]

  • Suspend 2-pyridinecarboxylic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (approx. 12.7 mL per gram of starting material).[1]

  • Heat the mixture under reflux for 20 hours. The color of the reaction mixture will gradually change from dark green to deep red.[1]

  • After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.[1]

  • Dissolve the resulting orange residue in dichloromethane (B109758) (approx. 20 mL per gram of initial starting material) and filter through diatomaceous earth to remove insoluble impurities.[1]

  • Cool the orange filtrate to -2 °C and slowly add double-distilled water (approx. 25 mL per gram of initial starting material) with vigorous stirring, maintaining the temperature between -2 and 2 °C. A white precipitate will form.[1]

  • Continue stirring the mixture at room temperature for 20 hours.[1]

  • Remove the dichloromethane and water by rotary evaporation.[1]

  • Recrystallize the solid product from a minimal amount of ethanol to yield pure this compound.[1]

G start 2-Pyridinecarboxylic Acid reagents SOCl₂, NaBr reflux Reflux (20h) reagents->reflux evaporation1 Rotary Evaporation reflux->evaporation1 dissolution Dissolve in DCM evaporation1->dissolution filtration Filter dissolution->filtration cooling Cool to -2°C filtration->cooling water_addition Add H₂O cooling->water_addition stirring Stir (20h) water_addition->stirring evaporation2 Rotary Evaporation stirring->evaporation2 recrystallization Recrystallize from Ethanol evaporation2->recrystallization product This compound recrystallization->product

Figure 1: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.

  • δ 8.72 (1H, d, J = 4.9 Hz): This signal corresponds to the proton at the 6-position of the pyridine (B92270) ring.

  • δ 8.09 (1H, d, J = 1.6 Hz): This signal is assigned to the proton at the 3-position of the pyridine ring.

  • δ 7.84 (1H, dd, J = 4.9, 1.6 Hz): This doublet of doublets corresponds to the proton at the 5-position of the pyridine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

  • Broad O-H Stretch (approx. 2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O Stretch (approx. 1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.

  • C=C and C=N Stretching (approx. 1400-1600 cm⁻¹): Multiple bands of varying intensity due to the aromatic pyridine ring.

  • C-Cl Stretch (approx. 600-800 cm⁻¹): A moderate to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion [M]⁺: A peak at m/z 157 (for ³⁵Cl) and a smaller peak at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Loss of H₂O: A fragment at m/z 139.

  • Loss of COOH: A fragment at m/z 112.

  • Decarboxylation (loss of CO₂): A fragment at m/z 113.

Biological Activity and Applications

While there is limited information on the direct biological targets of this compound, its primary significance lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. Picolinic acid and its derivatives are known to possess a range of pharmacological activities, including antiviral, anti-inflammatory, and anticonvulsant properties.

Intermediate in the Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)

A key application of this compound is in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 NAMs are of significant interest for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.

G start This compound step1 Amidation start->step1 intermediate 4-Chloropicolinamide step1->intermediate step2 Coupling Reaction intermediate->step2 product VU0431316 (mGlu5 NAM) step2->product

Figure 2: Synthetic relationship to an mGlu5 NAM.
Hypothetical Signaling Pathway Involvement (Indirect)

As a precursor to an mGlu5 NAM, this compound is indirectly linked to the modulation of the mGlu5 signaling pathway. mGlu5 is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. A negative allosteric modulator would bind to a site on the receptor distinct from the glutamate binding site and reduce the signaling response to glutamate.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ Glutamate Glutamate Glutamate->mGlu5 Activates NAM mGlu5 NAM (e.g., VU0431316) NAM->mGlu5 Inhibits IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 3: Indirect influence on the mGlu5 signaling pathway.

Representative Experimental Protocols for Biological Evaluation

While no specific biological activity data for this compound is readily available, the following protocols represent standard assays that could be employed to assess its potential as an enzyme inhibitor or a receptor modulator.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution at the optimal pH for the target enzyme.

    • Prepare solutions of the enzyme and its substrate in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

mGlu5 Negative Allosteric Modulator Functional Assay (Calcium Mobilization)

This protocol is designed to identify and characterize negative allosteric modulators of the mGlu5 receptor.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the mGlu5 receptor in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Calcium Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound (or a known NAM as a positive control) to the wells and incubate.

    • Stimulate the cells with a sub-maximal concentration (EC₈₀) of glutamate.

    • Measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization, using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence response to the control (glutamate alone).

    • Plot the normalized response against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G start Prepare Reagents (Compound, Enzyme, Substrate, Buffer) setup Set up Reactions in Microplate (Enzyme, Buffer, Compound/Vehicle) start->setup preincubation Pre-incubate setup->preincubation initiation Initiate Reaction with Substrate preincubation->initiation monitoring Monitor Reaction Progress (Absorbance/Fluorescence) initiation->monitoring analysis Data Analysis monitoring->analysis result Determine IC₅₀ analysis->result

References

An In-depth Technical Guide to 4-Chloropicolinic Acid: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropicolinic acid, a substituted pyridine (B92270) carboxylic acid, serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxylic acid group, imparts unique reactivity and properties that are leveraged in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic workflows, particularly in the context of drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
CAS Number 5470-22-4[1][2]
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol [1]
Appearance White to almost white crystalline powder[3]
Melting Point 181 °C[4]
Boiling Point 308.0 ± 22.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Chemical and Solubility Properties
PropertyValueReference
pKa (Predicted) 3.27 ± 0.10[3]
Solubility in Water Soluble[5]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol. Soluble in Dimethyl Sulfoxide (DMSO).[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[9][10][11][12]

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of high purity.[9][10]

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered.[10] The powdered sample is then packed into a capillary tube to a height of 1-2 mm.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[9]

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of 1-2 °C per minute near the expected melting point.[9][12]

  • Observation: The temperature at which the first liquid appears (initial melting point) and the temperature at which the entire solid has turned to liquid (final melting point) are recorded. This range is reported as the melting point.[11]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[13]

Principle: A solution of the acidic compound is titrated with a standard basic solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[5][13]

Procedure:

  • Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized solution of a strong base, such as 0.1 M NaOH, is prepared as the titrant.[13]

  • Titration: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments.[13]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve, which is equal to the pKa of the acid.[5][13]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals in DMSO-d₆ are:

  • δ= 8.72 (1H, d, J = 4.9 Hz)

  • δ= 8.09 (1H, d, J = 1.6 Hz)

  • δ= 7.84 (1H, dd, J = 4.9, 1.6 Hz)[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are in the aromatic and carboxylic acid regions of the spectrum.[14][15][16] Specific peak assignments would require experimental data.

FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

  • C=C and C=N stretches (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region

  • C-Cl stretch: A peak in the fingerprint region, typically below 800 cm⁻¹[4][17][18][19][20]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[21][22][23][24][25]

Application in Synthesis: A Case Study

This compound is a key reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[3]

Logical Synthesis Workflow for an mGlu5 Modulator Precursor

The following diagram illustrates a logical workflow for the initial steps in the synthesis of a precursor to an mGlu5 modulator, starting from this compound. This represents a common synthetic strategy involving the activation of the carboxylic acid and subsequent amide bond formation.

Synthesis_Workflow A This compound B Acid Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 4-Chloropicolinoyl chloride B->C D Amide Coupling C->D E Amide Product D->E Base (e.g., Triethylamine) F Amine Reactant F->D

Caption: A logical workflow for the synthesis of an amide precursor from this compound.

Signaling Pathway of mGlu5 Receptor

Negative allosteric modulators of mGlu5, for which this compound is a precursor, act by attenuating the signaling cascade initiated by the binding of glutamate to the mGlu5 receptor. The diagram below illustrates a simplified representation of the canonical mGlu5 signaling pathway.

mGlu5_Signaling cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates Glutamate Glutamate Glutamate->mGlu5 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates NAM Negative Allosteric Modulator (NAM) NAM->mGlu5 Inhibits (Allosterically)

Caption: Simplified canonical signaling pathway of the mGlu5 receptor and the inhibitory action of a negative allosteric modulator.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties, supported by robust experimental data and protocols, is essential for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this important chemical entity.

References

Synthesis of 4-Chloropicolinic Acid from Picolinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-chloropicolinic acid from picolinic acid. This document details established methodologies, including direct chlorination and a multi-step synthesis via a picolinic acid N-oxide intermediate. Experimental protocols, quantitative data, and logical workflows are presented to assist researchers in the replication and optimization of these synthetic pathways.

Introduction

This compound is a valuable substituted pyridine (B92270) derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features allow for further functionalization, making it a versatile building block in medicinal and materials chemistry. The effective synthesis of this compound from readily available starting materials like picolinic acid is of significant interest. This guide will explore the most common and practical laboratory-scale syntheses.

Synthetic Routes

Two principal synthetic routes for the preparation of this compound from picolinic acid have been identified and are detailed below.

Route 1: Direct Chlorination of Picolinic Acid

The most direct approach to this compound involves the reaction of picolinic acid with a chlorinating agent, typically thionyl chloride. This reaction often proceeds through the formation of the acyl chloride, with concurrent chlorination at the 4-position of the pyridine ring. The reaction is frequently followed by esterification, and a subsequent hydrolysis step is required to yield the final carboxylic acid.

Route 2: Synthesis via Picolinic Acid N-Oxide

An alternative, multi-step pathway involves the initial N-oxidation of picolinic acid. The resulting picolinic acid N-oxide is then nitrated at the 4-position. The nitro group is subsequently displaced by a chloro group, and a final deoxygenation step would yield this compound.

Route 3: Synthesis via Sandmeyer Reaction

A lengthier, yet viable, synthetic route involves the conversion of picolinic acid to 4-aminopicolinic acid, which can then undergo a Sandmeyer reaction to introduce the chloro substituent. This pathway also begins with the formation of picolinic acid N-oxide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Route 1: Direct Chlorination and Subsequent Hydrolysis

Step 1: Synthesis of Methyl 4-chloropicolinate

This procedure details the direct chlorination and esterification of picolinic acid.[1]

  • Materials:

  • Procedure:

    • Dissolve picolinic acid in thionyl chloride in a suitable reaction vessel.

    • Heat the reaction mixture to 80°C and stir for 3 days.

    • Cool the reaction mixture in an ice bath.

    • Very slowly, add methanol to the cooled mixture.

    • Allow the mixture to stir for 1 hour.

    • Remove all solvents under vacuum.

    • Take up the crude product in ethyl acetate.

    • Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a wash with brine.

    • Dry the organic layer over magnesium sulfate.

    • Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate in hexane to yield methyl 4-chloropicolinate.[1]

Step 2: Hydrolysis of Methyl 4-chloropicolinate

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is provided below.

  • Materials:

    • Methyl 4-chloropicolinate

    • Aqueous solution of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl or H₂SO₄)

    • Appropriate organic solvent (e.g., methanol, ethanol, or THF)

    • Acid for neutralization (if using a basic hydrolysis)

    • Base for neutralization (if using an acidic hydrolysis)

    • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Procedure:

    • Dissolve methyl 4-chloropicolinate in a suitable organic solvent.

    • Add an aqueous solution of a strong acid or base.

    • Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, acidify the mixture with a strong acid to a pH of approximately 3-4 to precipitate the carboxylic acid. If acidic hydrolysis was used, neutralize the excess acid with a base.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Synthesis via Picolinic Acid N-Oxide

Step 1: Synthesis of Picolinic Acid N-Oxide

A general procedure for the N-oxidation of a pyridine derivative.[2]

  • Materials:

    • Picolinic acid

    • Acetic acid (AcOH)

    • Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Dissolve picolinic acid in acetic acid.

    • Add hydrogen peroxide to the solution.

    • Heat the reaction mixture and monitor for completion.

    • Upon completion, cool the reaction mixture and carefully remove the excess solvent and peroxide.

    • Isolate the picolinic acid N-oxide product.

Step 2: Synthesis of 4-Nitropicolinic Acid N-Oxide

This protocol describes the nitration of picolinic acid N-oxide.[3]

  • Materials:

    • Picolinic acid N-oxide (10 g, 71.94 mmol)

    • Concentrated sulfuric acid

    • Fuming nitric acid

  • Procedure:

    • Carefully add picolinic acid N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid.

    • Control the temperature during the addition.

    • Heat the reaction mixture to drive the reaction to completion.

    • Carefully pour the reaction mixture over ice to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-nitropicolinic acid N-oxide.[3]

Step 3: Synthesis of this compound from 4-Nitropicolinic Acid

This procedure details the conversion of the nitro-group to a chloro-group.[4]

  • Materials:

    • 4-Nitropicolinic acid (5.0 g)

    • Concentrated hydrochloric acid (50 ml)

    • Sodium carbonate

  • Procedure:

    • Dissolve 4-nitropicolinic acid in concentrated hydrochloric acid.

    • Heat the solution at 100°C for 2 hours.

    • Evaporate the reaction mixture to dryness under reduced pressure.

    • Neutralize the residue to a pH of 2.0 with sodium carbonate to precipitate the product.

    • Collect the crystalline precipitate and recrystallize from methanol-water to give this compound.[4]

Route 3: Synthesis via Sandmeyer Reaction

Step 1 & 2: Synthesis of 4-Aminopicolinic Acid

This route begins with the synthesis of 4-nitropicolinic acid N-oxide as described in Route 2, Steps 1 and 2. The subsequent reduction is detailed below.[3]

  • Materials:

    • 4-Nitropicolinic Acid N-Oxide (6.80 g, 36.96 mmol)

    • Glacial acetic acid (300 cm³)

    • Acetic anhydride (B1165640) (13 cm³)

    • Palladium on carbon (Pd/C, 2.92 g)

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-nitropicolinic acid N-oxide in warm glacial acetic acid and acetic anhydride.

    • Add the Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

    • Filter the mixture through celite to remove the catalyst.

    • Remove the solvent under reduced pressure to afford 4-aminopicolinic acid.[3]

Step 3: Sandmeyer Reaction of 4-Aminopicolinic Acid

A general procedure for the Sandmeyer reaction is provided, as a specific protocol for 4-aminopicolinic acid was not found in the initial search.[5][6]

  • Materials:

    • 4-Aminopicolinic acid

    • An aqueous acid (e.g., HCl)

    • Sodium nitrite (B80452) (NaNO₂)

    • Copper(I) chloride (CuCl)

  • Procedure:

    • Dissolve 4-aminopicolinic acid in an aqueous acid solution and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Methyl 4-chloropicolinate (Route 1, Step 1) [1]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
Picolinic acid123.111081-
Methyl 4-chloropicolinate171.588.146.557

Table 2: Quantitative Data for the Synthesis of this compound from 4-Nitropicolinic Acid (Route 2, Step 3) [4]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Yield (%)
4-Nitropicolinic acid184.115.0-
This compound157.564.195.3

Table 3: Quantitative Data for the Synthesis of 4-Aminopicolinic Acid (Route 3, Step 2) [3]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
4-Nitropicolinic Acid N-Oxide184.116.8036.96-
4-Aminopicolinic acid138.122.4217.5447

Mandatory Visualizations

G cluster_0 Route 1: Direct Chlorination Picolinic_acid Picolinic Acid Methyl_4_chloropicolinate Methyl 4-chloropicolinate Picolinic_acid->Methyl_4_chloropicolinate SOCl₂, MeOH 80°C, 3 days Chloropicolinic_acid This compound Methyl_4_chloropicolinate->Chloropicolinic_acid Hydrolysis

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Via N-Oxide Picolinic_acid Picolinic Acid Picolinic_acid_N_oxide Picolinic Acid N-Oxide Picolinic_acid->Picolinic_acid_N_oxide H₂O₂/AcOH Nitro_N_oxide 4-Nitropicolinic Acid N-Oxide Picolinic_acid_N_oxide->Nitro_N_oxide H₂SO₄, fuming HNO₃ Chloropicolinic_acid This compound Nitro_N_oxide->Chloropicolinic_acid conc. HCl, 100°C

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: Via Sandmeyer Reaction Picolinic_acid Picolinic Acid Picolinic_acid_N_oxide Picolinic Acid N-Oxide Picolinic_acid->Picolinic_acid_N_oxide N-Oxidation Nitro_N_oxide 4-Nitropicolinic Acid N-Oxide Picolinic_acid_N_oxide->Nitro_N_oxide Nitration Amino_picolinic_acid 4-Aminopicolinic Acid Nitro_N_oxide->Amino_picolinic_acid H₂, Pd/C Diazonium_salt Diazonium Salt Amino_picolinic_acid->Diazonium_salt NaNO₂, HCl Chloropicolinic_acid This compound Diazonium_salt->Chloropicolinic_acid CuCl

Caption: Synthetic pathway for Route 3.

G cluster_3 Experimental Workflow: Direct Chlorination (Route 1) Start Dissolve Picolinic Acid in Thionyl Chloride React Heat at 80°C for 3 days Start->React Quench Cool and add Methanol React->Quench Evaporate Remove Solvents Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Silica Gel Chromatography Dry->Purify Hydrolyze Hydrolyze Ester Purify->Hydrolyze Final_Product This compound Hydrolyze->Final_Product

Caption: Experimental workflow for Route 1.

References

An In-depth Technical Guide to 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropicolinic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Structure

IUPAC Name: 4-Chloropyridine-2-carboxylic acid[1]

Synonyms: this compound, 4-Chloro-2-picolinic acid

CAS Number: 5470-22-4

Chemical Formula: C₆H₄ClNO₂

Molecular Structure:

Structure of 4-Chloropyridine-2-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloropyridine-2-carboxylic acid.

PropertyValueReference
Molecular Weight 157.55 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 181 °C[2]
Boiling Point 308.0 ± 22.0 °C (Predicted)[2]
Density 1.470 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.27 ± 0.10 (Predicted)[2]
LogP 1.3

Spectral Data

Spectroscopy Data Reference
¹H NMR (DMSO-d₆): δ= 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz)[2]
¹³C NMR Aromatic carbons typically appear in the range of 120-150 ppm. The carboxylic acid carbon signal is expected between 165-185 ppm.
Infrared (IR) Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), and C-Cl stretch.
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z 157, with an isotopic peak at m/z 159 due to the presence of the ³⁷Cl isotope.

Experimental Protocols: Synthesis

4-Chloropyridine-2-carboxylic acid can be synthesized through various methods. Two common protocols are detailed below.

Synthesis from 2-Pyridinecarboxylic Acid

This method involves the direct chlorination of 2-pyridinecarboxylic acid.

G cluster_0 Synthesis of 4-Chloropyridine-2-carboxylic acid start 2-Pyridinecarboxylic Acid Sodium Bromide reagents Thionyl Chloride (SOCl₂) Heat (reflux) start->reagents Reaction workup 1. Remove excess SOCl₂ 2. Dissolve in Dichloromethane (B109758) 3. Filter 4. Add water 5. Stir at room temperature reagents->workup Quenching & Extraction product 4-Chloropyridine-2-carboxylic acid workup->product Isolation & Purification

Workflow for the synthesis of 4-Chloropyridine-2-carboxylic acid.

Detailed Methodology:

A suspension of 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride is heated under reflux conditions for approximately 20 hours.[2] During the reaction, the color of the mixture typically changes from dark green to deep red.[2] After the reaction is complete, the excess thionyl chloride is removed by rotary evaporation.[2] The resulting residue is dissolved in dichloromethane and filtered to remove any insoluble impurities.[2] The filtrate is then cooled, and water is slowly added while maintaining a low temperature.[2] The mixture is stirred at room temperature for an extended period, after which the solvents are removed. The crude product can be purified by recrystallization from a minimal amount of ethanol (B145695) to yield 4-chloropyridine-2-carboxylic acid as a white precipitate.[2]

Synthesis from 4-Chloro-2-methylpyridine

This alternative synthesis route involves the oxidation of 4-chloro-2-methylpyridine.

Detailed Methodology:

4-chloro-2-methylpyridine is added to a solution of potassium permanganate (B83412) in water. The mixture is heated, and additional potassium permanganate is added portion-wise while maintaining the reaction temperature. After the addition is complete, the mixture is stirred for an additional 30 minutes. The hot mixture is then filtered to remove manganese dioxide. The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid, leading to the precipitation of the product. The crude 4-Chloropyridine-2-carboxylic acid can be collected by filtration, washed with water, and dried.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary application is as an intermediate in the preparation of pharmaceutical compounds.

Precursor to mGlu5 Negative Allosteric Modulators

This compound is a key reactant in the synthesis of VU0431316, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[2] mGlu5 NAMs are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety and depression.

mGlu5 Signaling Pathway:

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. Upon activation, mGlu5 couples to Gαq, initiating a downstream signaling cascade.

G cluster_0 mGlu5 Signaling Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates Gq Gαq mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates NAM Negative Allosteric Modulator (e.g., VU0431316 derivative) NAM->mGlu5 Inhibits

References

In-Depth Technical Guide: 4-Chloropicolinic Acid Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Chloropicolinic acid (CAS No. 5470-22-4). The information is compiled from publicly available Safety Data Sheets (SDS) to assist in the safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol [1]
Physical State Solid[1]
Appearance White solid[2]
Melting Point 181°C[3]
Boiling Point 308.0 ± 22.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 140.1 ± 22.3 °C[3]
Purity Typically >95%[1]

Toxicological Information

While specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not available in the reviewed public SDSs, the compound is classified based on its hazardous properties.[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1]

Symptoms related to overexposure may include:

  • Skin Contact : Inflammation, itching, scaling, reddening, blistering, or pain.[1]

  • Eye Contact : Redness, pain, and potential for severe eye damage.[1]

  • Inhalation : Irritation of the lungs and respiratory system.[1]

Carcinogenicity information from major regulatory bodies is as follows:

  • IARC : Not classified.[1]

  • NTP : Not listed.[1]

  • OSHA : Not listed.[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table outlines its hazard categories and corresponding statements.

GHS ClassificationHazard StatementPictogramSignal Word
Skin irritation (Category 2)H315: Causes skin irritationExclamation MarkWarning
Eye irritation (Category 2A)H319: Causes serious eye irritationExclamation MarkWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationExclamation MarkWarning

Source:[1]

The GHS pictograms and associated hazards are visualized in the diagram below.

GHS_Hazards pictogram_node H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation pictogram_node->H319 H335 H335: May cause respiratory irritation

GHS Pictogram for this compound Hazards

Experimental Protocols

Detailed experimental reports for the toxicological classification of this compound are not publicly available. However, the classifications for skin and eye irritation are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key experiments are described below.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.[4]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.[4] The patch is secured with tape, and for a semi-occluded application, the trunk of the animal is wrapped in a material like an elasticated corset for the exposure period.[4]

  • Exposure: The exposure duration is typically 4 hours.[4]

  • Observation: After the exposure period, the patch is removed, and the skin is cleansed of any residual test substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[3]

  • Classification: The Primary Irritation Index (P.I.I.) is calculated based on the average scores for erythema and edema over the observation period.[5] This index is used to classify the substance's irritation potential according to GHS criteria.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid test substance is instilled into the conjunctival sac of one eye of each animal.[2] The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iris lesions, and conjunctival redness and swelling) at 1, 24, 48, and 72 hours after instillation.[2]

  • Classification: The scores from the observations are used to calculate a "modified maximum average score" which determines the irritancy classification of the substance according to GHS criteria.[2]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety. The following sections provide guidance based on standard precautionary statements.

Precautions for Safe Handling:
  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[1]

Conditions for Safe Storage:
  • Store in a tightly-closed container.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible substances, such as strong oxidizing agents.[1]

  • Store locked up.[1]

Accidental Release Measures (Spill Workflow)

In the event of a spill, a structured response is necessary to mitigate exposure and contamination. The logical workflow for handling a spill is outlined below.

Spill_Response start_node Spill Occurs ppe_node ppe_node start_node->ppe_node Ensure Immediate Safety & Evacuate Area action_node action_node decision_node decision_node action_node_1 action_node_1 ppe_node->action_node_1 Don Appropriate PPE (Gloves, Goggles, Respirator) end_node Area is Safe action_node_2 action_node_2 action_node_1->action_node_2 Ensure Adequate Ventilation action_node_3 action_node_3 action_node_2->action_node_3 Contain Spill (Prevent entry to drains/waterways) action_node_4 action_node_4 action_node_3->action_node_4 Clean Up Spill (Vacuum or sweep inert material) action_node_5 action_node_5 action_node_4->action_node_5 Collect Waste in Suitable Disposal Container decision_node_1 decision_node_1 action_node_5->decision_node_1 Decontaminate Area action_node_6 action_node_6 decision_node_1->action_node_6 Yes decision_node_1->action_node_6 No (Repeat Decontamination) action_node_6->end_node Dispose of Waste per Regulations

Logical Workflow for Handling a this compound Spill

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant.[1]

Disclaimer: This document is intended for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current SDS provided by their supplier before handling this chemical.

References

Navigating the Solubility Landscape of 4-Chloropicolinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Chloropicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The document is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of its behavior in various organic solvents, which is critical for process development, formulation, and purification strategies.

Core Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring) and non-polar (the chlorinated aromatic ring) characteristics. This amphiphilic nature suggests its solubility will be nuanced and highly dependent on the specific solvent.

The presence of the electron-withdrawing chlorine atom is expected to influence the overall polarity and intermolecular interactions of the molecule compared to picolinic acid, potentially affecting its solubility profile.

Quantitative Solubility Data: A Case Study of Picolinic Acid

To provide a quantitative framework, the following table summarizes the solubility of picolinic acid in three common organic solvents at various temperatures. This data, obtained through the gravimetric method, serves as a valuable reference point for anticipating the behavior of this compound.[1]

Temperature (°C)SolventSolubility (g/kg of solvent)
20Water862.5
20Ethanol57.1
20Acetonitrile17.0
30Water950.2
30Ethanol75.3
30Acetonitrile23.8
40Water1045.7
40Ethanol98.6
40Acetonitrile33.1

Note: This data is for picolinic acid and is intended to be illustrative. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The following protocols outline standard procedures for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This is a widely used and reliable method for determining equilibrium solubility.[1]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial.

  • Place the vial in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically 24-72 hours).

  • Once equilibrium is established, allow the solution to settle.

  • Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to remove any undissolved solid.

  • Weigh the syringe containing the saturated solution.

  • Transfer the saturated solution to a pre-weighed container.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.

  • Once all the solvent has evaporated, weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per mass of the solvent.

Isothermal Shake-Flask Method

This is another common and straightforward method for solubility determination.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Erlenmeyer flasks with stoppers

  • Constant temperature water bath with shaking capabilities

  • Analytical balance

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a series of flasks, each containing a known volume of the organic solvent.

  • Add an excess amount of this compound to each flask.

  • Place the sealed flasks in a constant temperature shaking water bath and agitate for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the specified time, stop the agitation and allow the undissolved solid to settle.

  • Filter the supernatant to obtain a clear, saturated solution.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve or HPLC).

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh excess This compound C Combine in sealed vessel A->C B Measure known volume/mass of organic solvent B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow undissolved solid to settle D->E F Filter supernatant to obtain saturated solution E->F G Analyze concentration (e.g., Gravimetric, HPLC, UV-Vis) F->G H Calculate Solubility (e.g., g/100mL, mol/L) G->H

Caption: Generalized workflow for determining the solubility of this compound.

Logical Relationships in Solubility Prediction

The following diagram illustrates the key factors influencing the solubility of this compound in a given organic solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the critical aspects of this compound solubility in organic solvents. While specific quantitative data remains an area for further investigation, the principles, comparative data, and detailed experimental protocols presented herein offer a robust framework for scientists and researchers in the pharmaceutical and agrochemical industries. A thorough understanding and experimental determination of solubility are paramount for the successful development and application of this important chemical intermediate.

References

An In-Depth Technical Guide to 4-Chloropicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloropicolinic acid, also known as 4-chloro-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and a chlorine atom, provides versatile reactivity for developing novel compounds. This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its application in drug discovery and development.

Core Molecular and Physical Data

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized below for quick reference.

Table 1: Chemical Identity and Molecular Properties of this compound

IdentifierValueSource(s)
IUPAC Name 4-Chloro-2-pyridinecarboxylic acid[1]
Synonyms This compound[1][2]
CAS Number 5470-22-4[2][3]
Molecular Formula C₆H₄ClNO₂[2]
Molecular Weight 157.55 g/mol [1][2]
Exact Mass 156.993057 u[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 181°C[2]
Boiling Point 308.0 ± 22.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 140.1 ± 22.3 °C[2]
Appearance White solid[1]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound starts from 2-picolinic acid. The process involves a chlorination reaction, typically using thionyl chloride as both the chlorinating agent and the solvent, often in the presence of a catalyst.

Experimental Protocol: Synthesis from 2-Picolinic Acid

This protocol outlines a general procedure for the synthesis of this compound.[1]

Materials:

  • 2-Picolinic acid (1.0 eq)

  • Sodium bromide (2.0 eq)

  • Thionyl chloride (sufficient quantity to act as solvent, e.g., ~12 mL per gram of picolinic acid)

  • Dichloromethane (B109758)

  • Deionized water

  • Ethanol (B145695)

  • Diatomaceous earth

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-picolinic acid (e.g., 0.79 g, 6.35 mmol) and sodium bromide (e.g., 1.30 g, 12.7 mmol) in thionyl chloride (10 mL).[1]

  • Reaction: Heat the suspension to a mild reflux. The mixture will initially appear dark green and will gradually turn to a deep red color as the reaction progresses. Maintain the reflux for approximately 20 hours.[1]

  • Work-up (Quenching and Extraction):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by rotary evaporation. The residue will be an orange solid.[1]

    • Dissolve the residue in dichloromethane (approx. 15 mL) and filter through a pad of diatomaceous earth to remove any insoluble impurities.[1]

    • Cool the orange filtrate in an ice bath to -2°C.[1]

    • While maintaining the temperature between -2°C and 2°C, slowly add double-distilled water (20 mL) under vigorous stirring. A white precipitate will form as the solution turns light orange.[1]

    • Continue stirring the mixture at room temperature for an additional 20 hours.[1]

  • Isolation and Purification:

    • Remove the dichloromethane and water by rotary evaporation.[1]

    • Recrystallize the resulting solid product from a minimal amount of hot ethanol to yield pure this compound.[1]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for its use in further synthetic steps. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure of the synthesized this compound.

Materials and Equipment:

  • Synthesized this compound

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound sample in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • δ ≈ 8.72 ppm (doublet, 1H, J ≈ 4.9 Hz)

  • δ ≈ 8.09 ppm (doublet, 1H, J ≈ 1.6 Hz)

  • δ ≈ 7.84 ppm (doublet of doublets, 1H, J ≈ 4.9, 1.6 Hz)[1]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized this compound. Note: This is a general protocol, and optimization may be required.

Materials and Equipment:

  • Synthesized this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2-3). The ratio can be optimized, starting with a 35:65 (v/v) acetonitrile to aqueous buffer ratio.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare a sample solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (can be determined with a UV-Vis spectrophotometer, typically in the range of 220-280 nm).

    • Column Temperature: Ambient or controlled at 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it against the standard curve for quantification.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4]

Diagram 2: Role of this compound in Drug Synthesis

Caption: Logical workflow showing the use of this compound in the synthesis of Sorafenib.

The synthesis of Sorafenib involves the initial conversion of this compound into its acid chloride, followed by amidation with methylamine.[4] The resulting 4-chloro-N-methyl-2-pyridinecarboxamide then undergoes a nucleophilic aromatic substitution with 4-aminophenol (B1666318) to form the diaryl ether linkage. The final step is the formation of the urea (B33335) moiety by reacting with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib.[4] This synthetic route highlights the importance of this compound as a versatile precursor in the construction of complex drug molecules. It is also a reactant in the synthesis of VU0431316, a negative allosteric modulator of mGlu5.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 4-Chloropicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, key chemical properties, and its application in the synthesis of neurological drug candidates.

This technical guide provides a comprehensive overview of 4-Chloropicolinic acid, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals interested in its procurement and application, particularly in the synthesis of modulators for critical neurological targets. This document details its commercial availability, summarizes its physicochemical properties, and provides an illustrative experimental protocol for its use in the synthesis of a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Commercial Availability

This compound (CAS No. 5470-22-4) is readily available from a variety of chemical suppliers, primarily located in India and China. It is typically offered in research to bulk quantities with purities generally ranging from 97% to over 99%. Pricing can vary based on the supplier, quantity, and purity. For researchers, it is advisable to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Below is a summary of representative commercial data for this compound:

Supplier TypeLocation(s)Typical Purity LevelsAvailable Quantities
Manufacturers & SuppliersIndia, China97%, 98%, >98%, 99%1g, 5g, 25g, 100g, 1kg, 25kg

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 2.1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 5470-22-4
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance White to off-white solid
Melting Point 181 °C
Boiling Point 308.0 ± 22.0 °C at 760 mmHg
Density 1.470 ± 0.06 g/cm³
pKa 3.27 ± 0.10

Table 2.2: Safety and Hazard Information for this compound [3]

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Application in the Synthesis of mGluR5 Negative Allosteric Modulators

A significant application of this compound is its use as a key reactant in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[4]. mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is a therapeutic target for various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

The mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon binding of the endogenous ligand glutamate, the receptor activates a signaling cascade that is central to its physiological function. Understanding this pathway is critical for developing and characterizing its modulators.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream Modulate PKC->Downstream Phosphorylates Targets NAM Negative Allosteric Modulator (NAM) NAM->mGluR5 Binds to Allosteric Site

Caption: The mGluR5 Gq-coupled signaling cascade.

Experimental Protocol: Synthesis of an mGluR5 NAM Intermediate

The following is a representative experimental protocol for the amide coupling of this compound with an amine, a key step in the synthesis of many mGluR5 NAMs. This protocol is based on standard amide coupling procedures.

Objective: To synthesize N-((5-fluoropyridin-2-yl)methyl)-4-chloropicolinamide, an intermediate in the synthesis of mGluR5 negative allosteric modulators.

Materials:

  • This compound

  • (5-fluoropyridin-2-yl)methanamine (B591758)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DMF in a round-bottom flask, add DIPEA (2.5 equivalents) and HATU (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add (5-fluoropyridin-2-yl)methanamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-((5-fluoropyridin-2-yl)methyl)-4-chloropicolinamide.

Workflow Diagram:

Amide_Coupling_Workflow start Start mix_acid Dissolve this compound in DMF start->mix_acid add_reagents Add DIPEA and HATU mix_acid->add_reagents stir1 Stir for 15 min at RT add_reagents->stir1 add_amine Add (5-fluoropyridin-2-yl)methanamine stir1->add_amine react Stir for 4h at RT add_amine->react workup Workup: Dilute with DCM, Wash with NaHCO₃ and Brine react->workup dry Dry over MgSO₄, Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End Product purify->end

Caption: Workflow for the amide coupling of this compound.

Conclusion

This compound is a commercially accessible and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application as a precursor to potent and selective mGluR5 negative allosteric modulators highlights its importance for researchers in neuroscience and medicinal chemistry. This guide provides the foundational technical information required for the procurement and effective utilization of this compound in a research and development setting. It is recommended that researchers consult the primary literature for more specific synthetic procedures and applications tailored to their individual research goals.

References

The Core Reactivity of 4-Chloropicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of three key structural features: the electron-deficient pyridine (B92270) ring, the activating and directing carboxylic acid group at the 2-position, and the displaceable chlorine atom at the 4-position. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its synthesis, physicochemical properties, and principal reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and decarboxylation. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and analysis in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₆H₄ClNO₂[1][2]
Molecular Weight 157.55 g/mol [1][2]
CAS Number 5470-22-4[1][2]
Melting Point 181°C[2]
Boiling Point (Predicted) 308.0 ± 22.0 °C[2]
Density (Predicted) 1.470 ± 0.06 g/cm³[2]
pKa (Predicted) 3.27 ± 0.10[2]
Appearance White to off-white solid/powder to crystal[1][2]
¹H NMR (DMSO-d₆, δ) 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz)[1][3]

Synthesis of this compound

This compound is commonly synthesized from picolinic acid (2-pyridinecarboxylic acid). A general and illustrative experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Picolinic Acid

Reaction Scheme:

2-Picolinic Acid → this compound

Materials:

Procedure: [1]

  • A suspension of 2-picolinic acid (e.g., 0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in thionyl chloride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated under mild reflux for 20 hours. The color of the mixture typically changes from dark green to deep red.

  • After cooling, the excess thionyl chloride is removed by rotary evaporation.

  • The resulting orange residue is dissolved in dichloromethane (approx. 15 mL) and filtered through celite to remove insoluble impurities.

  • The filtrate is cooled to -2°C, and deionized water (20 mL) is added slowly with vigorous stirring, maintaining the temperature between -2 and 2°C. A white precipitate should form.

  • The mixture is stirred at room temperature for an additional 20 hours.

  • Dichloromethane and water are removed by rotary evaporation.

  • The solid product is recrystallized from a minimal amount of ethanol to yield this compound.

Expected Yield: Approximately 28%.[1]

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The chlorine atom at the 4-position is susceptible to displacement by nucleophiles and participates in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the C4 position electron-deficient and thus susceptible to nucleophilic attack. This facilitates the displacement of the chloride ion by a variety of nucleophiles.

// Reactants Reactants [label=<

  • Nu-

This compound

];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex(Resonance Stabilized)

];

// Products Products [label=<

  • Cl-

4-Substituted Picolinic Acid

];

// Arrows and Labels Reactants -> Intermediate [label="Attack at C4", fontcolor="#202124", color="#EA4335"]; Intermediate -> Products [label="Elimination of Cl-", fontcolor="#202124", color="#34A853"]; } G-style DOT code block with placeholders for image URLs. I will proceed with generating the DOT code without the image placeholders, as I cannot render images.

SNAr_Mechanism Reactants {this compound | + Nu-} Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products {4-Substituted Picolinic Acid | + Cl-} Intermediate->Products Loss of Leaving Group

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles include amines, alkoxides, thiols, and azide (B81097) ions, leading to the formation of 4-amino, 4-alkoxy, 4-thioether, and 4-azido picolinic acid derivatives, respectively.[4][5][6]

This protocol describes the synthesis of 4-aminopicolinic acid via nucleophilic displacement of a chloro-substituent on a related picolinic acid derivative, illustrating the SNAr reactivity.

Reaction Scheme:

4-Chloro-3,5,6-trichloropicolinic acid (Picloram) → 4-Aminopicolinic acid

Materials: [7]

  • Picloram

  • 10% Palladium on carbon (Pd/C)

  • 10% Lithium hydroxide (B78521) (LiOH) aqueous solution

  • Hydrogen gas (H₂)

  • Concentrated hydrochloric acid (HCl)

  • Celite

Procedure: [7]

  • A thick suspension of Picloram (8g, 33 mmol) and 10% Pd/C (1.2g) in a 10% aqueous LiOH solution (44 mL) is prepared in a hydrogenation vessel.

  • The vessel is purged with hydrogen gas twice and then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The reaction mixture is then heated to 70°C for 12 hours.

  • After cooling, the suspension is filtered through Celite.

  • The filtrate is acidified to pH 3 with concentrated HCl, at which point a precipitate forms.

  • The solid is filtered off and dried under high vacuum to afford 4-aminopicolinic acid.

Expected Yield: 99%.[7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester.

Suzuki_Coupling Reactants {this compound | + R-B(OH)2} Catalyst Pd(0)Ln Catalyst Base Reactants->Catalyst Products {4-Aryl/Alkenyl-picolinic Acid | + B(OH)2Cl} Catalyst->Products

Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to arylethynyl picolinic acid derivatives.[8]

Sonogashira_Coupling Reactants {this compound | + R-C≡CH} Catalyst Pd(0)Ln Catalyst Cu(I) co-catalyst Base Reactants->Catalyst Products {4-Alkynyl-picolinic Acid | + HCl} Catalyst->Products

Figure 3: General scheme of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between this compound and a primary or secondary amine.[9]

Buchwald_Hartwig_Amination Reactants {this compound | + R¹R²NH} Catalyst Pd(0)Ln Catalyst Base Reactants->Catalyst Products {4-(R¹R²N)-picolinic Acid | + HCl} Catalyst->Products

Figure 4: General scheme of the Buchwald-Hartwig amination.

This representative protocol is based on established methods for the amination of aryl halides and can be adapted for this compound.[10][11]

Materials:

  • This compound or its ester

  • Amine (e.g., aniline)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (e.g., 2-10 mol%), X-Phos (e.g., 2.5-12 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 10-15 minutes.

  • This compound (or its ester, 1.0 equiv.) and the amine (1.2 equiv.) are added to the tube.

  • The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Decarboxylation

Picolinic acids can undergo thermal decarboxylation. While specific studies on the decarboxylation of this compound are not prevalent in the initial search, the general mechanism for related compounds suggests this is a potential reaction pathway, especially at elevated temperatures.

Experimental Workflows

A generalized workflow for conducting and analyzing a reaction with this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants & Catalysts Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Spectroscopy NMR, MS, IR Analysis Purification->Spectroscopy Yield Determine Yield Spectroscopy->Yield

Figure 5: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its fundamental reactivity is centered on the facile displacement of the C4 chlorine atom through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge, including key physicochemical data and detailed experimental protocols, to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided visualizations of reaction mechanisms and workflows serve as a practical aid for researchers in the field.

References

An In-depth Technical Guide to the Storage and Handling of 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and safety considerations for 4-Chloropicolinic acid (CAS No: 5470-22-4), a heterocyclic compound utilized in the synthesis of various intermediates for the pharmaceutical and agrochemical industries.[1] This document outlines its chemical and physical properties, safe handling and storage procedures, and a detailed experimental protocol for its use in a common synthetic transformation.

Chemical and Physical Properties

This compound, also known as 4-chloro-2-pyridinecarboxylic acid, is a white to almost white crystalline solid.[2] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C6H4ClNO2[1][2]
Molecular Weight 157.55 g/mol [1][2]
Melting Point 181°C[1][2]
Boiling Point 308.0 ± 22.0 °C at 760 mmHg (Predicted)[1][2]
Density 1.470 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 140.1 ± 22.3 °C[1]
pKa 3.27 ± 0.10 (Predicted)[2]
Form Powder to crystal[2]
Color White to Almost white[2]

Safety and Hazard Information

This compound is classified as an irritant and is harmful if swallowed.[2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReferences
Hazard Statements H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2][3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312Call a POISON CENTER or doctor if you feel unwell.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405Store locked up.[1][3]
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Storage and Handling

Proper storage and handling procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Store in a tightly-closed container when not in use.[3]

  • Keep in a dark, cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible substances, such as strong oxidizing agents.[3]

  • For long-term storage, maintain in a cool, dry place.[3]

Handling:

  • Avoid contact with skin, eyes, and personal clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid breathing fumes and minimize dust generation.[3]

  • Use only with adequate ventilation.[3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Keep away from sources of ignition.[3]

  • Do not eat, drink, or smoke while handling.[3]

Experimental Protocol: Synthesis of 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid

This compound is a key reactant in the synthesis of various derivatives, including 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry for the development of new pharmaceuticals.[3] The following is a detailed methodology for this amidation reaction.

Objective: To synthesize 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid via the amidation of this compound. This can be achieved through two primary routes: direct amide coupling or via an acyl chloride intermediate.

Method 1: Direct Amide Coupling

This method utilizes a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid and the amine.

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add triethylamine (2-3 equivalents) to the mixture and stir.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add EDCI (1.1-1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until completion, monitoring by thin-layer chromatography (TLC).[3]

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid.[3]

Method 2: Via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Catalytic amount of DMF (if using oxalyl chloride)

    • Piperidine-4-carboxylic acid ethyl ester (Ethyl isonipecotate)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Anhydrous solvent (e.g., DCM, THF)

    • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH) for hydrolysis

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Step 1: Synthesis of 4-Chloropicolinoyl chloride

      • In a fume hood, add this compound (1 equivalent) to a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

      • Add an excess of thionyl chloride (e.g., 5 equivalents) and gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.[4]

      • Alternatively, dissolve this compound in an anhydrous solvent like DCM, add a catalytic amount of DMF, and then add oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. Allow the reaction to proceed at room temperature until gas evolution stops.

      • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 4-Chloropicolinoyl chloride, which can be used directly in the next step.

    • Step 2: Amidation

      • Dissolve piperidine-4-carboxylic acid ethyl ester (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in an anhydrous solvent (e.g., DCM).

      • Cool the solution to 0°C and slowly add a solution of the crude 4-Chloropicolinoyl chloride in the same solvent.

      • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

      • Work up the reaction as described in Method 1 (quenching, extraction, and washing) to isolate the intermediate ester, ethyl 1-(4-chloropicolinoyl)piperidine-4-carboxylate.

    • Step 3: Hydrolysis

      • Dissolve the isolated ester in a mixture of an alcohol (e.g., ethanol (B145695) or methanol) and water.

      • Add an excess of a base such as sodium hydroxide or lithium hydroxide and heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).[5][6]

      • Cool the reaction mixture and remove the alcohol under reduced pressure.

      • Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid.

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid from this compound via the acyl chloride intermediate method.

experimental_workflow A 4-Chloropicolinic Acid B SOCl₂ or (COCl)₂/DMF A->B Activation C 4-Chloropicolinoyl Chloride B->C Formation D Ethyl Isonipecotate, Et₃N C->D Amidation E Ethyl 1-(4-chloropicolinoyl) piperidine-4-carboxylate D->E F 1. NaOH (aq) 2. HCl (aq) E->F Hydrolysis G 1-(4-Chloropicolinoyl) piperidine-4-carboxylic Acid (Final Product) F->G

Caption: Synthetic workflow for 1-(4-Chloropicolinoyl)piperidine-4-carboxylic acid.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3] It is imperative to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not allow the product to enter drains, other waterways, or soil.[3]

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage due to its irritant nature. By adhering to the safety precautions and procedures outlined in this guide, researchers can safely utilize this compound in their synthetic endeavors. The provided experimental protocol for amidation serves as a practical example of its application in the synthesis of more complex molecules for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of VU0431316 from 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0431316 is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor, demonstrating potential therapeutic applications in the treatment of various central nervous system disorders. This document provides a detailed, proposed synthetic route for VU0431316, commencing from the readily available starting material, 4-chloropicolinic acid. The synthesis is conceptualized as a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. While a direct literature precedent for this specific multi-step synthesis is not available, the protocols herein are constructed based on well-established and analogous transformations in heterocyclic and medicinal chemistry. These notes are intended to serve as a comprehensive guide for researchers, offering detailed methodologies and workflows to facilitate the synthesis of VU0431316 for further investigation.

Proposed Synthetic Pathway

The synthesis of VU0431316 from this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (3-acetyl-5-fluorophenyl)boronic acid to furnish the key intermediate, 4-(3-acetyl-5-fluorophenyl)picolinic acid. The subsequent step is an amide coupling reaction between this intermediate and the chiral amine, (R)-N,1-dimethylpyrrolidin-3-amine, to yield the final product, VU0431316.

Synthesis of VU0431316 start This compound intermediate 4-(3-acetyl-5-fluorophenyl)picolinic acid start->intermediate Suzuki-Miyaura Coupling (Step 1) boronic_acid (3-acetyl-5-fluorophenyl)boronic acid boronic_acid->intermediate final_product VU0431316 intermediate->final_product Amide Coupling (Step 2) amine (R)-N,1-dimethylpyrrolidin-3-amine amine->final_product

Caption: Proposed two-step synthesis of VU0431316.

Data Presentation

The following tables summarize the expected reactants, products, and hypothetical quantitative data for each step of the proposed synthesis. Please note that the yields are illustrative and may require optimization.

Table 1: Reactants and Products for the Synthesis of VU0431316

StepReactant 1Reactant 2Product
1This compound(3-acetyl-5-fluorophenyl)boronic acid4-(3-acetyl-5-fluorophenyl)picolinic acid
24-(3-acetyl-5-fluorophenyl)picolinic acid(R)-N,1-dimethylpyrrolidin-3-amineVU0431316

Table 2: Hypothetical Yields and Purity for the Synthesis of VU0431316

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
14-(3-acetyl-5-fluorophenyl)picolinic acidC₁₄H₁₀FNO₃259.231.651.2475>95
2VU0431316C₂₀H₂₂FN₃O₂355.411.371.0375>98

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of VU0431316. These protocols are based on analogous reactions reported in the chemical literature and may require optimization for the specific substrates.

Step 1: Synthesis of 4-(3-acetyl-5-fluorophenyl)picolinic acid (Suzuki-Miyaura Coupling)

This procedure outlines the palladium-catalyzed cross-coupling of this compound with (3-acetyl-5-fluorophenyl)boronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine this compound, (3-acetyl-5-fluorophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask. add_solvent Add a mixture of 1,4-dioxane (B91453) and water. prep_reactants->add_solvent degas Degas the mixture with argon for 15-20 minutes. add_solvent->degas heat Heat the reaction mixture at 90-100 °C overnight with stirring. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool acidify Acidify with 1M HCl to pH 3-4. cool->acidify extract Extract with ethyl acetate (B1210297). acidify->extract wash Wash the organic layer with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: Workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • (3-acetyl-5-fluorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, (3-acetyl-5-fluorophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 90-100 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 4-(3-acetyl-5-fluorophenyl)picolinic acid.

Step 2: Synthesis of VU0431316 (Amide Coupling)

This protocol describes the formation of the amide bond between 4-(3-acetyl-5-fluorophenyl)picolinic acid and (R)-N,1-dimethylpyrrolidin-3-amine using a standard peptide coupling reagent.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Dissolve 4-(3-acetyl-5-fluorophenyl)picolinic acid, (R)-N,1-dimethylpyrrolidin-3-amine, HATU, and DIPEA in anhydrous DMF. stir_initial Stir the mixture at room temperature. prep_reactants->stir_initial stir_reaction Stir at room temperature for 4-6 hours. stir_initial->stir_reaction monitor Monitor reaction progress by TLC or LC-MS. stir_reaction->monitor quench Quench the reaction with water. monitor->quench extract Extract with ethyl acetate. quench->extract wash Wash the organic layer with saturated NaHCO₃, water, and brine. extract->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate. wash->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: Workflow for the amide coupling reaction.

Materials and Reagents:

  • 4-(3-acetyl-5-fluorophenyl)picolinic acid (1.0 equiv)

  • (R)-N,1-dimethylpyrrolidin-3-amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-(3-acetyl-5-fluorophenyl)picolinic acid in anhydrous DMF.

  • Add (R)-N,1-dimethylpyrrolidin-3-amine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford VU0431316.

Conclusion

The synthetic route and detailed protocols provided in these application notes offer a robust starting point for the laboratory-scale synthesis of VU0431316 from this compound. The proposed two-step sequence, employing a Suzuki-Miyaura coupling and a subsequent amide formation, utilizes common and reliable transformations in organic synthesis. Researchers and drug development professionals can adapt and optimize these methodologies to produce VU0431316 for further biological evaluation and lead optimization studies. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.

Application Notes and Protocols for Amide Coupling with 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of amides using 4-Chloropicolinic acid, a key building block in medicinal chemistry. The formation of the amide bond is a critical transformation, and this note outlines two robust and widely used methods: one employing the uronium salt HATU and another using the carbodiimide (B86325) EDC with HOBt as an additive.[1][2] Included are comprehensive experimental procedures, tables of reagents, purification techniques, and characterization methods. Additionally, workflow and reaction mechanism diagrams are provided to visually guide researchers.

General Principles of Amide Coupling

Amide bond formation between a carboxylic acid and an amine is typically not spontaneous and requires the activation of the carboxylic acid.[1][3] This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[1] This activation can be accomplished through various coupling reagents.

  • Onium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid in the presence of a non-nucleophilic base, such as DIPEA, to form a highly reactive OAt-active ester.[4] This intermediate rapidly reacts with the amine to form the desired amide with a high degree of efficiency and low risk of racemization.[4]

  • Carbodiimides (e.g., EDC): Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions and racemization.[5][6] To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) is often included. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to yield the amide.[6][7] The urea (B33335) byproduct formed from EDC is water-soluble, simplifying its removal during workup.[5]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound ActiveEster Activated Intermediate (OAt-ester or O-Acylisourea) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Resulting Amide Product ActiveEster->Amide Amine Primary or Secondary Amine Amine->Amide Nucleophilic Attack caption General mechanism of amide coupling. G start Start: Reagents dissolve 1. Dissolve Acid & Amine in Anhydrous Solvent start->dissolve add_reagents 2. Add Coupling Reagents (e.g., HATU/DIPEA or EDC/HOBt) dissolve->add_reagents react 3. Stir at RT or 0°C to RT (Monitor by TLC/LC-MS) add_reagents->react quench 4. Dilute with Organic Solvent (Work-up) react->quench wash 5. Aqueous Washes (Acid, Base, Brine) quench->wash dry 6. Dry Organic Layer (MgSO4 or Na2SO4) wash->dry concentrate 7. Concentrate Under Reduced Pressure dry->concentrate purify 8. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize 9. Characterize Pure Product (NMR, MS, etc.) purify->characterize end End: Pure Amide characterize->end caption General experimental workflow.

References

Application Notes and Protocols: 4-Chloropicolinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropicolinic acid, a halogenated pyridine (B92270) carboxylic acid derivative, serves as a versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features—a pyridine ring, a carboxylic acid group, and a reactive chlorine atom—allow for its participation in a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, including amide bond formation, Suzuki-Miyaura coupling, and esterification, with a focus on the synthesis of intermediates for targeted therapies such as kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial precursor in the synthesis of several important pharmaceutical compounds. Notably, it is a key starting material for an intermediate of Sorafenib, a multi-kinase inhibitor used in cancer therapy. It is also utilized in the development of negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which have potential applications in treating various neurological and psychiatric disorders.

Reaction Types and Protocols

Amide Bond Formation

The carboxylic acid moiety of this compound readily undergoes amide bond formation with a wide range of amines to produce picolinamide (B142947) derivatives. These reactions are fundamental in constructing the core structures of many active pharmaceutical ingredients (APIs).

Application Example: Synthesis of 4-Chloro-N-methylpicolinamide, a Sorafenib Intermediate

A key step in the synthesis of the kinase inhibitor Sorafenib involves the formation of 4-chloro-N-methylpicolinamide.[1][2]

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of picolinic acid in a suitable solvent such as tetrahydrofuran (B95107) (THF), add thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF).[1]

  • Reaction with Amine: Heat the mixture to facilitate the formation of the acyl chloride.[1] After activation, the resulting 4-chloropicolinoyl chloride is reacted with an aqueous solution of methylamine (B109427) at a reduced temperature (0-3 °C).[1]

  • Work-up and Isolation: Upon completion of the reaction, the product, 4-chloro-N-methylpicolinamide, can be isolated and purified by crystallization.[2]

Reactant 1Reactant 2ReagentsSolventTemperatureTimeYieldPurityReference
Picolinic acidMethylamine (40% aq.)SOCl2 (3.5 equiv), DMF (cat.)THF70 °C (activation), 0-3 °C (amination)16h (activation), 4h (amination)95%Not Specified[1]
This compoundN-alkylanilineSOCl2, TriethylamineDichloromethane0 °C to RT16 h10-13%Not Specified[3]

Logical Workflow for Amide Synthesis

Amide_Synthesis Start This compound Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagent1 Activating Agent (e.g., SOCl2) Reagent1->Intermediate Product 4-Chloropicolinamide Derivative Intermediate->Product Amination Amine Amine (R-NH2) Amine->Product Solvent Solvent & Base Product->Solvent

Caption: General workflow for the synthesis of 4-chloropicolinamide derivatives.

Suzuki-Miyaura Coupling

The chlorine atom at the 4-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl pyridine derivatives, which are common motifs in medicinal chemistry.[4]

Application Example: Synthesis of 4-Aryl Picolinic Acid Derivatives

While a specific protocol starting directly from this compound is not detailed in the provided results, a general procedure for the Suzuki-Miyaura coupling of 4-halopyridines can be adapted.

Experimental Protocol (General):

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Solvent and Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent system, such as a mixture of toluene (B28343) and water (4:1). Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeYieldReference
4-HalopyridineArylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O100 °C12-24 hVariesGeneral Protocol
2,4-DichloropyridineArylboronic acidPdCl₂ (2 mol%)Na₂CO₃Toluene/H₂O100-120 °CVariesVariesGeneral Protocol
Esterification

The carboxylic acid group of this compound can be converted to an ester through various esterification methods. Esters are often used as intermediates in pharmaceutical synthesis as they can act as protecting groups or be converted to other functional groups.

Application Example: Synthesis of 4-Chloropicolinate Esters

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol (Fischer-Speier):

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer, filter, and concentrate to yield the ester, which can be further purified if necessary.

Reactant 1Reactant 2CatalystTemperatureTimeYieldReference
Carboxylic AcidAlcohol (in excess)H₂SO₄ (catalytic)RefluxVariesGenerally GoodGeneral Protocol
Monoethyl fumaratetert-Butyl alcoholDMAP, DCC0 °C to RT3 hNot Specified[5]

Signaling Pathway Inhibition by a Downstream Product: Sorafenib

As this compound is a key building block for the synthesis of Sorafenib, understanding the mechanism of action of this drug provides valuable context for the importance of this starting material. Sorafenib is a multi-kinase inhibitor that targets two key signaling pathways involved in cancer progression: the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation, and the VEGFR pathway, which is essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][6][7]

Sorafenib's Dual Mechanism of Action

Sorafenib_Pathway cluster_0 RAF/MEK/ERK Pathway (Cell Proliferation) cluster_1 VEGFR Pathway (Angiogenesis) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib (from 4-Chloropicolinic Acid intermediate) Sorafenib->RAF Inhibits Sorafenib->VEGFR Inhibits

Caption: Sorafenib inhibits both the RAF/MEK/ERK and VEGFR signaling pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to undergo key chemical transformations such as amide bond formation, Suzuki-Miyaura coupling, and esterification makes it an important starting material for the development of a range of therapeutic agents, including kinase inhibitors and mGlu5 modulators. The protocols and data presented here provide a foundation for researchers and scientists in the field of drug development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 4-Chloropicolinic Acid and its Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of several key agrochemicals derived from 4-chloropicolinic acid and related chlorinated picolinic acid precursors. The information is intended to guide researchers in the development and optimization of synthetic routes to these important compounds.

Overview of Chloropicolinic Acids in Agrochemicals

Chlorinated picolinic acids are a critical structural motif in a range of commercially significant herbicides and fungicides. These compounds often function as synthetic auxins, a class of herbicides that mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. The substitution pattern of chlorine and other functional groups on the picolinic acid scaffold is crucial for their biological activity, selectivity, and environmental fate. This compound and its isomers serve as key building blocks in the synthesis of these complex agrochemicals.

Herbicide Synthesis Protocols

Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)

Picloram is a systemic herbicide used for the control of broadleaf weeds.[1] Its synthesis can be achieved from a highly chlorinated picolinonitrile precursor.

Reaction Scheme:

G A 3,4,5,6-Tetrachloropicolinonitrile C Ammonolysis & Hydrolysis A->C B Ammonium (B1175870) Hydroxide (B78521) B->C D Ammonium salt of Picloram C->D One-pot reaction F Picloram (4-amino-3,5,6-trichloropicolinic acid) D->F E Acidification (e.g., HCl) E->D

Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinonitrile.

Experimental Protocol:

A one-step process involving amination and hydrolysis of 3,4,5,6-tetrachloropicolinonitrile is employed.[2][3]

  • Reaction Setup: In a suitable pressure reactor, charge 3,4,5,6-tetrachloropicolinonitrile and aqueous ammonium hydroxide.

  • Reaction Conditions: Heat the mixture with agitation to a temperature range of 130°C to 160°C.[2][3] The reaction proceeds via nucleophilic aromatic substitution of the chlorine atom at the 4-position by ammonia (B1221849), followed by hydrolysis of the nitrile group to a carboxylic acid.

  • Work-up and Isolation: After the reaction is complete, cool the reaction mixture. Acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the free acid form of Picloram.

  • Purification: The precipitated Picloram can be collected by filtration, washed with water, and dried.

Quantitative Data:

ParameterValueReference
Starting Material3,4,5,6-Tetrachloropicolinonitrile[2][3]
Key ReagentAmmonium Hydroxide[2][3]
Reaction Temperature130-160 °C[2][3]
Product4-amino-3,5,6-trichloropicolinic acid[2][3]
Synthesis of Clopyralid (3,6-dichloropicolinic acid)

Clopyralid is a selective herbicide used for the control of broadleaf weeds in various crops.[4] One synthetic route involves the de-hydrazination and chlorination of a trichlorohydrazinopicolinic acid intermediate.

Reaction Scheme:

G A 3,5,6-Trichloro-4-hydrazinopicolinic acid C Reflux A->C B Sodium Hydroxide B->C D Intermediate Salt C->D F Clopyralid (3,6-dichloropicolinic acid) D->F E Acidification (HCl) E->D

Caption: Synthesis of Clopyralid from a hydrazino precursor.

Experimental Protocol:

The synthesis of 3,6-dichloropicolinic acid can be achieved from 3,5,6-trichloro-4-hydrazinopicolinic acid.[5][6]

  • Reaction Setup: To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (0.11 mole) and a solution of sodium hydroxide (0.11 mole) in water.[5]

  • Reaction Conditions: Heat the mixture to reflux. While refluxing, add an additional equivalent of sodium hydroxide solution dropwise over approximately 50 minutes. Continue to heat at reflux for an additional 45 minutes.[5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add methylene (B1212753) chloride and acidify with concentrated hydrochloric acid. Separate the organic phase.[5]

  • Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.[5]

Quantitative Data:

ParameterValueReference
Starting Material3,5,6-Trichloro-4-hydrazinopicolinic acid[5]
ReagentsSodium Hydroxide, Hydrochloric Acid[5]
SolventWater, Methylene Chloride[5]
Yield62% (of theoretical)[5]
Product3,6-dichloropicolinic acid[5]
Synthesis of Halauxifen-methyl

Halauxifen-methyl is a synthetic auxin herbicide effective against a wide range of broadleaf weeds. Its synthesis involves a key Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 Boronic Acid Formation cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Formation A Aryl Halide C Boronic Acid/Ester A->C B Organoboron Reagent B->C F Coupled Product C->F D Picolinate Derivative D->F E Palladium Catalyst & Base E->F H Halauxifen-methyl F->H G Deprotection/Modification G->H

Caption: General workflow for Halauxifen-methyl synthesis via Suzuki coupling.

Experimental Protocol (General Suzuki-Miyaura Coupling):

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][8][9][10]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl or vinyl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃).

  • Solvent: Add a suitable solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture with stirring. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and partition between water and an organic solvent. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Quantitative Data (Illustrative for Suzuki Coupling):

ParameterGeneral Range
Boronic Acid/Ester1.1 - 1.5 equivalents
Palladium Catalyst0.5 - 10 mol%
Base2 - 3 equivalents
TemperatureRoom Temperature - Reflux
YieldTypically > 70%
Synthesis of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is another arylpicolinate herbicide with a broad spectrum of activity. Its synthesis involves a two-step process from a difluoropicolinate precursor.[11][12]

Reaction Scheme:

G A Benzyl (B1604629) 4,5-difluoro-6-aryl-picolinate C Amination A->C B Anhydrous Ammonia B->C D Benzyl 4-amino-5-fluoro-6-aryl-picolinate C->D F Chlorination D->F E Chlorinating Agent (e.g., NCS) E->F G Florpyrauxifen-benzyl F->G

Caption: Synthesis of Florpyrauxifen-benzyl from a difluoropicolinate.

Experimental Protocol:

The synthesis proceeds via amination followed by chlorination.[11]

Step 1: Amination

  • Reaction Setup: Charge a pressure reactor with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate and a suitable solvent such as acetonitrile.

  • Reaction Conditions: Heat the solution to approximately 100°C and introduce anhydrous ammonia to the reactor, maintaining a pressure of around 80 psi. Stir the reaction mixture for several hours until the reaction is complete.

  • Isolation: After cooling, the intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, can be isolated.

Step 2: Chlorination

  • Reaction Setup: Dissolve the aminated intermediate in a suitable solvent like toluene.

  • Reaction Conditions: Add a chlorinating agent, such as N-chlorosuccinimide (NCS). Heat the mixture to facilitate the chlorination at the 3-position of the pyridine (B92270) ring.

  • Work-up and Isolation: After the reaction is complete, wash the reaction mixture with water to remove any by-products. The organic layer containing the final product is then concentrated.

  • Purification: The crude product can be purified by crystallization or chromatography to yield pure florpyrauxifen-benzyl.

Quantitative Data:

ParameterValueReference
Starting MaterialBenzyl 4,5-difluoro-6-aryl-picolinate[11]
Amination ReagentAnhydrous Ammonia[11]
Chlorination ReagentN-Chlorosuccinimide (NCS)[11]
Overall Yield~84%[11]
Product Purity>95%[11]

Concluding Remarks

The synthetic pathways to these important agrochemicals highlight the versatility of the chlorinated picolinic acid scaffold. The protocols provided herein offer a foundation for researchers to explore the synthesis of these and other related compounds. Optimization of reaction conditions, including catalyst selection, solvent systems, and temperature, can lead to improved yields and purity, contributing to the development of more efficient and sustainable methods for agrochemical production. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and hetero-biaryl motifs.[1] These structural units are prevalent in a vast array of pharmaceuticals and functional materials.[2] 4-Picolinic acid derivatives, in particular, are key components in numerous biologically active compounds, making the development of efficient synthetic routes to functionalized picolinates a significant area of interest for drug discovery and development.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Chloropicolinic acid with various arylboronic acids. While chloropyridines are often more economical starting materials than their bromo- or iodo-counterparts, they typically exhibit lower reactivity, necessitating carefully optimized reaction conditions.[2] The protocols outlined below are based on established methods for the Suzuki coupling of related chloropyridines and are intended to serve as a robust starting point for the synthesis of 4-aryl-picolinic acids.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (e.g., a boronic acid) with an organic halide. The catalytic cycle, as depicted below, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[1]

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X (Ln) Pd0->ArPdXLn Oxidative Addition ArX This compound (Ar-X) ArX->ArPdXLn ArPdArLn Ar-Pd(II)-Ar' (Ln) ArPdXLn->ArPdArLn Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Boronate Activation Boronate->ArPdArLn ArPdArLn->Pd0 Reductive Elimination Product 4-Aryl-picolinic Acid (Ar-Ar') ArPdArLn->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide starting conditions for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating

This protocol is a standard method suitable for initial screening and small-scale synthesis.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 mmol)

  • Anhydrous Solvent (e.g., Dioxane/H₂O (4:1), Toluene, DMF) (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for less reactive substrates.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6 - 0.75 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (1.0 - 1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O (4:1), DMF) (2-4 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of chloropyridines, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001875-95Adapted from
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O901260-85Adapted from
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF120280-98Adapted from[3]
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Dioxane1101670-90Adapted from[2]

Experimental Workflow

The general workflow for setting up and performing a Suzuki coupling reaction with this compound is illustrated below.

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Solvent Addition B->C D 4. Heating & Monitoring (TLC/LC-MS) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting and Considerations

  • Low Reactivity: this compound is an electron-deficient substrate, which can lead to slower oxidative addition. The use of electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) can enhance the catalytic activity.

  • Decarboxylation: Picolinic acids can be susceptible to decarboxylation at elevated temperatures. If this is observed, it is advisable to use milder reaction conditions, such as lower temperatures and longer reaction times, or to protect the carboxylic acid group as an ester prior to the coupling reaction.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. Ensuring a thoroughly deoxygenated reaction mixture can minimize this side reaction.

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides. The solubility of the base in the chosen solvent system also plays a role.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl-picolinic acids from this compound. While the chloro-substituent presents a reactivity challenge, the use of modern palladium catalysts and ligands, coupled with optimized reaction conditions, can provide efficient access to these valuable compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to facilitate the synthesis of novel molecular entities for drug discovery and development programs.

References

Application Notes and Protocols: Metal Complexes of 4-Chloropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 4-chloropicolinic acid and its derivatives. The information is curated for researchers in medicinal chemistry, materials science, and catalysis.

Introduction

This compound, a derivative of pyridine-2-carboxylic acid, serves as a versatile ligand for the formation of coordination complexes with a variety of transition metals. The presence of the chloro-substituent can influence the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity and catalytic efficacy. These complexes have shown promise in antimicrobial, anticancer, and catalytic applications. This document outlines detailed protocols for the synthesis and evaluation of these metal complexes.

Antimicrobial Applications

Metal complexes of this compound derivatives have demonstrated significant potential as antimicrobial agents. The chelation of the metal ion to the ligand can enhance the antimicrobial properties, possibly by facilitating the transport of the metal ion into the microbial cell.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative metal complexes against common bacterial and fungal strains.

ComplexE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)Reference
[Co(4-Cl-pbc)2]Cl2·2H2O12562.5250[1]
[Ni(4-Cl-pbc)2]Cl2·3H2O250125500[1]
[Cu(4-Cl-pbc)2]Cl2·H2O62.531.25125[1]

Note: 4-Cl-pbc refers to Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide, a derivative of this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized complexes in a suitable solvent (e.g., DMSO) to a stock concentration of 1000 µg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the complex stock solutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations (e.g., 500 µg/mL to 3.9 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.[2]

Anticancer Applications

Recent studies have highlighted the potential of copper(II) complexes of 4-chlorobenzoic acid derivatives as potent anticancer agents. These complexes can interact with DNA and induce apoptosis in cancer cells.[3]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative copper(II) complexes against various human cancer cell lines.

ComplexHepG2 (µM)HeLa (µM)A549 (µM)Reference
[Cu(4-Cl-nba)4(phen)]15.6 ± 1.318.2 ± 1.520.5 ± 1.8[3]
[Cu(4-Cl-nba)4(bpy)]19.8 ± 1.722.4 ± 2.125.1 ± 2.3[3]
Cisplatin (control)25.3 ± 2.228.9 ± 2.530.7 ± 2.8[3]

Note: 4-Cl-nba refers to 4-chloro-3-nitrobenzoic acid, a derivative of 4-chlorobenzoic acid.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized complexes on cancer cell lines.

Materials:

  • Synthesized metal complexes

  • Human cancer cell lines (e.g., HepG2, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of the synthesized complexes and incubate for another 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the complex that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Catalytic Applications

Ruthenium(III) complexes incorporating pyridine-based ligands have been investigated for their catalytic activity in the oxidation of alcohols. The metal center acts as the active site for the catalytic transformation.

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol outlines a general procedure for testing the catalytic activity of a synthesized Ruthenium(III) complex.

Materials:

  • Synthesized Ruthenium(III) complex of a this compound derivative

  • Benzyl alcohol

  • An oxidant (e.g., N-methylmorpholine-N-oxide)

  • A suitable solvent (e.g., Dichloromethane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Ruthenium(III) complex (catalyst) in the solvent.

  • Addition of Reactants: Add benzyl alcohol (substrate) followed by the oxidant.

  • Reaction Monitoring: Stir the reaction mixture at a specific temperature and monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.

  • Product Identification: Identify the product (benzaldehyde) by comparing its retention time with that of an authentic sample.

  • Calculation of Conversion and Yield: Calculate the percentage conversion of benzyl alcohol and the yield of benzaldehyde (B42025) based on the GC analysis.[4][5]

Synthesis Protocols

General Synthesis of a Cobalt(II) Complex with a this compound Derivative

This protocol describes a general method for synthesizing a Co(II) complex.

Materials:

  • This compound derivative (Ligand)

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve the this compound derivative ligand in hot ethanol.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 3-4 hours.

  • Cool the solution to room temperature.

  • Filter the precipitated complex, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl2.[1]

Visualizations

Synthesis_Workflow Ligand 4-Chloropicolinic Acid Derivative Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt (e.g., CoCl2·6H2O) Metal_Salt->Reaction Solvent Ethanol Solvent->Reaction Reflux Reflux (3-4 hours) Reaction->Reflux Precipitate Precipitated Complex Reflux->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Complex Final Metal Complex Drying->Final_Complex

Caption: General workflow for the synthesis of metal complexes.

Biological_Evaluation_Pathway cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Antimicrobial_Assay Broth Microdilution MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Cytotoxicity_Assay MTT Assay IC50_Calculation IC50 Calculation Cytotoxicity_Assay->IC50_Calculation DNA_Interaction DNA Interaction Studies IC50_Calculation->DNA_Interaction Apoptosis_Assay Apoptosis Assay DNA_Interaction->Apoptosis_Assay Synthesized_Complex Synthesized Metal Complex Synthesized_Complex->Antimicrobial_Assay Synthesized_Complex->Cytotoxicity_Assay Catalytic_Cycle Catalyst Ru(III) Complex Intermediate Ru-Substrate Intermediate Catalyst->Intermediate + Substrate Substrate Alcohol Substrate->Intermediate Oxidant Oxidant Product Aldehyde/Ketone Oxidant->Product Product->Catalyst - Product - Reduced Oxidant Intermediate->Product + Oxidant Reduced_Oxidant Reduced Oxidant

References

Application Notes and Protocols for the Reaction of 4-Chloropicolinic Acid with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction between 4-Chloropicolinic acid and thionyl chloride, a crucial transformation in synthetic organic chemistry. The primary application of this reaction is the synthesis of 4-chloropicolinoyl chloride, a highly reactive intermediate valuable in the development of pharmaceuticals and other biologically active molecules. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates subsequent reactions such as amidation and esterification.[1][2]

The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group.[3] A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[4][5] This process is entropically favored and effectively irreversible as the gaseous byproducts escape from the reaction mixture.[4][5]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride generally follows a well-established nucleophilic acyl substitution pathway. The mechanism involves the following key steps:

  • Nucleophilic Attack: The carboxylic acid oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][4]

  • Intermediate Formation: This initial attack leads to the formation of a reactive chlorosulfite intermediate and the release of a chloride ion.[3][6]

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[1]

  • Product Formation: The intermediate collapses, yielding the final acyl chloride product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][4]

Quantitative Data

The following table summarizes the key quantitative parameters for the reaction of this compound with thionyl chloride.

ParameterValueNotes
Molecular Weight (this compound) 157.56 g/mol -
Molecular Weight (Thionyl chloride) 118.97 g/mol -
Molecular Weight (4-chloropicolinoyl chloride) 176.00 g/mol -
Molar Equivalents of Thionyl Chloride 1.5 - 3.0An excess is typically used to drive the reaction to completion and can also serve as the solvent.[7]
Reaction Temperature Room temperature to reflux (approx. 76 °C)The reaction is often heated to ensure completion.[7][8]
Reaction Time 2 - 4 hoursVaries depending on the scale and reaction temperature.[7][9]
Catalyst (Optional) Catalytic amounts of DMF or pyridineCan be used to accelerate the reaction, particularly for less reactive carboxylic acids.[1]
Typical Yield >90%This reaction is generally high-yielding.

Experimental Protocol

Objective: To synthesize 4-chloropicolinoyl chloride from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gas)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.[7]

  • Charging the Flask: Add this compound to the flask.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2 equivalents) to the flask.[7] This can be done neat or with an anhydrous solvent. The reaction is exothermic.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[7] Care should be taken as thionyl chloride is corrosive.

  • Product Isolation: The resulting crude 4-chloropicolinoyl chloride is often a liquid or low-melting solid and can be used in the next synthetic step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it produces toxic and corrosive gases (HCl and SO₂).[1][10]

  • Thionyl chloride is highly corrosive and reacts violently with water.[7] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

Caption: Reaction of this compound with thionyl chloride.

Experimental_Workflow A Setup Dry Glassware (Flask, Condenser) B Charge Flask with This compound A->B C Add Excess Thionyl Chloride B->C D Heat to Reflux (2-3 hours) C->D E Cool to Room Temperature D->E F Remove Excess SOCl₂ (Rotary Evaporation) E->F G Crude Product (4-chloropicolinoyl chloride) F->G H Purification (Optional) (Vacuum Distillation) G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of 4-chloropicolinoyl chloride.

References

Application Note: Synthesis of 4-Chloropyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloropyridine-2-carboxylic acid, also known as 4-chloropicolinic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is found in various biologically active molecules. This document outlines two common and effective protocols for the laboratory-scale synthesis of this compound: the oxidation of 4-chloro-2-methylpyridine (B118027) and the direct chlorination of 2-pyridinecarboxylic acid.

Chemical Properties:

  • CAS Number: 5470-22-4[1][2]

  • Molecular Formula: C₆H₄ClNO₂[1][2]

  • Molecular Weight: 157.55 g/mol [1][2]

Safety Information

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Protocol 1: Oxidation of 4-Chloro-2-methylpyridine

This method involves the oxidation of the methyl group of 4-chloro-2-methylpyridine (also known as 4-chloro-2-picoline) to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[1]

Materials
  • 4-chloro-2-methylpyridine

  • Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄) (if using K₂Cr₂O₇)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Anhydrous ethanol (B145695)

  • Water

  • 500 mL three-necked or four-necked flask

  • Stirrer, thermometer, reflux condenser

  • Heating mantle

  • Filtration apparatus

Experimental Procedure (Using KMnO₄)
  • Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10.0 mL (approx. 0.1 mol) of 4-chloro-2-methylpyridine and 200 mL of water.[1]

  • Heating: Begin stirring and slowly heat the mixture to 75°C using a heating mantle.[1]

  • Oxidation: Weigh 39.5 g (0.25 mol) of KMnO₄ powder. Once the reaction temperature reaches 75°C, add the KMnO₄ in 5 portions. Maintain the temperature between 80-82°C. Ensure each portion has fully reacted (the purple color disappears, and the solution turns black-brown) before adding the next.[1]

  • Completion: After the final addition of KMnO₄, continue stirring at 80-82°C for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up:

    • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 15 mL of hot water twice, combining the filtrates.[1]

    • Cool the colorless filtrate in an ice bath.

    • Acidify the solution to a pH of 3-4 by slowly adding concentrated HCl. A white precipitate of 4-chloropyridine-2-carboxylic acid will form.[1]

  • Isolation:

    • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum to obtain the crude product.[1]

    • Recrystallize from ethanol or water to yield pure 4-chloropyridine-2-carboxylic acid.[1]

Protocol 2: Chlorination of 2-Pyridinecarboxylic Acid

This protocol involves the direct chlorination of 2-pyridinecarboxylic acid using thionyl chloride (SOCl₂) with a catalyst. This method can be advantageous as it starts from a more readily available precursor.

Materials
  • 2-Pyridinecarboxylic acid (Picolinic acid)

  • Thionyl chloride (SOCl₂)

  • Sodium bromide (NaBr) or Bromine (Br₂)

  • N,N-Dimethylformamide (DMF) (optional co-catalyst)[3]

  • Toluene (B28343)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Rotary evaporator

Experimental Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving SO₂ and HCl gas), suspend 2-pyridinecarboxylic acid (e.g., 6.35 mmol, 0.79 g) and sodium bromide (12.7 mmol, 1.30 g) in 10 mL of thionyl chloride.[4]

  • Reaction: Heat the suspension to a mild reflux (the reaction temperature is often maintained around 85°C).[3][5] The reaction mixture will typically change color. Reflux for approximately 16-20 hours.[4][6]

  • Solvent Removal: After cooling to room temperature, dilute the mixture with toluene and remove the excess thionyl chloride and toluene by rotary evaporation. This process may be repeated a few times to ensure complete removal of SOCl₂.[6]

  • Hydrolysis:

    • Cool the resulting residue in an ice bath to between -2°C and 2°C.[4]

    • Under vigorous stirring, slowly and carefully add 20 mL of cold water, ensuring the temperature remains low. A white precipitate should form.[4] The intermediate 4-chloro-pyridine-2-carbonyl chloride is hydrolyzed to the carboxylic acid.[6]

  • Isolation:

    • Continue stirring the mixture at room temperature for several hours (e.g., 20 hours) to ensure complete hydrolysis.[4]

    • Remove the water and any remaining organic solvents by rotary evaporation.[4]

    • Recrystallize the resulting solid product from a minimal amount of ethanol to obtain pure 4-chloropyridine-2-carboxylic acid.[4]

Data Summary

The following table summarizes typical yields for the described synthetic routes. Actual yields may vary based on reaction scale, purity of reagents, and specific conditions.

ProtocolStarting MaterialKey ReagentsReported YieldReference
1. Oxidation 4-Chloro-2-methylpyridineKMnO₄ or K₂Cr₂O₇Moderate to High[1]
2. Chlorination 2-Pyridinecarboxylic acidSOCl₂, NaBr~28%[4]
2a. Chlorination 2-Pyridinecarboxylic acidSOCl₂, Br₂, DMFHigh (for acyl chloride)[3][5]

Note: The yield for Protocol 2a refers to the formation of the intermediate acyl chloride, which is then hydrolyzed to the final product.

Experimental Workflow Diagrams

G Diagram 1: Synthesis via Oxidation cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Isolation A Charge Flask: 4-Chloro-2-methylpyridine + Water B Heat to 75°C A->B C Add KMnO4 in portions (Maintain 80-82°C) B->C D Stir for 30 min post-addition C->D E Hot Filtration (Remove MnO2) D->E F Cool Filtrate E->F G Acidify with HCl (pH 3-4) F->G H Filter Precipitate G->H I Dry & Recrystallize H->I J Final Product: 4-Chloropyridine- 2-carboxylic acid I->J

Caption: Workflow for the synthesis of 4-chloropyridine-2-carboxylic acid via oxidation.

G Diagram 2: Synthesis via Chlorination cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up & Hydrolysis cluster_3 Isolation A Combine in Flask: 2-Pyridinecarboxylic acid + NaBr + SOCl2 B Heat to Reflux (16-20 hours) A->B C Cool to RT B->C D Rotary Evaporation (with Toluene) C->D E Cool Residue to 0°C D->E F Slowly Add Cold Water E->F G Stir at RT (20 hours) F->G H Rotary Evaporation G->H I Recrystallize from Ethanol H->I J Final Product: 4-Chloropyridine- 2-carboxylic acid I->J

Caption: Workflow for the synthesis of 4-chloropyridine-2-carboxylic acid via chlorination.

References

Application Notes and Protocols: 4-Chloropicolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropicolinic acid, a halogenated derivative of picolinic acid, is a versatile heterocyclic building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom and a carboxylic acid group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications in Organic Synthesis

This compound serves as a key starting material and intermediate in several synthetic transformations, including:

  • Synthesis of Pharmaceutical Intermediates: It is a crucial reactant in the synthesis of biologically active molecules. For instance, it is used in the preparation of VU0431316, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which has potential applications in the treatment of neurological disorders.[1]

  • Precursor for Esterification Reactions: The carboxylic acid moiety of this compound can be readily esterified to produce the corresponding methyl, ethyl, or other alkyl esters. These esters are also valuable intermediates in organic synthesis.

  • Synthesis of Picolinamide (B142947) Ligands: The picolinamide scaffold, which can be derived from this compound, is found in a variety of ligands used in transition metal catalysis, particularly in nickel-catalyzed cross-coupling reactions.[2]

  • Potential Substrate in Cross-Coupling Reactions: As a chloro-substituted pyridine derivative, this compound and its derivatives have the potential to participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions, to form C-C, C-N, and C-O bonds.

Quantitative Data

The following table summarizes key quantitative data for reactions involving this compound and its derivatives.

ReactionReactantsCatalyst/ReagentSolventTemperatureTimeYieldReference
Synthesis of this compound2-Picolinic acid, Sodium bromide, Thionyl chloride-Thionyl chlorideReflux20 h28%[1]
Synthesis of Methyl 4-chloropicolinateThis compound, Oxalyl chloride, DMF-Methylene (B1212753) chlorideRoom Temperature1.5 h90%[3]
Synthesis of Ethyl 4-chloropicolinateThis compound, Thionyl chloride-Ethanol (B145695)Room Temperature8 h-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Picolinic Acid

This protocol describes the synthesis of this compound via the chlorination of 2-picolinic acid using thionyl chloride.[1]

Materials:

Procedure:

  • A suspension of 2-pyridinecarboxylic acid (0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in 10 mL of thionyl chloride is heated for 20 hours under mild reflux conditions.

  • The excess thionyl chloride is removed by rotary evaporation.

  • The resulting orange residue is dissolved in about 15 mL of dichloromethane and filtered through diatomaceous earth.

  • The orange filtrate is cooled to -2°C, and 20 mL of double-distilled water is slowly added under vigorous stirring while maintaining the reaction temperature between -2 and 2°C.

  • The mixture is stirred at room temperature for 20 hours.

  • Dichloromethane and water are removed by rotary evaporation.

  • The solid product is recrystallized from a minimal amount of ethanol to give 0.28 g (28% yield) of this compound as a white precipitate.

Characterization:

  • ¹H NMR (DMSO-d6): δ= 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz).[1]

Protocol 2: Synthesis of Methyl 4-chloropicolinate

This protocol details the esterification of this compound to its methyl ester using oxalyl chloride and methanol (B129727).[3]

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Methylene chloride

  • Methanol

  • 5% Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a suspension of 4-chloropyridine-2-carboxylic acid (4.5 g, 29.0 mmol) in methylene chloride (120 mL) is added oxalyl chloride (3.0 mL, 1.2 eq) under an argon atmosphere.

  • The reaction is cooled to 0°C, and 500 µL of DMF is added.

  • The reaction is stirred at room temperature for 1.5 hours and then concentrated.

  • Dry methanol (50 mL) is added to the crude acyl chloride residue.

  • The reaction is stirred at room temperature for 0.5 hours, then quenched with 5% NaHCO₃ to neutral pH.

  • The mixture is extracted with ethyl acetate, and the organic layer is washed with brine.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo to give a crude solid.

  • The solid is triturated with 5% EtOAc/hexane to give methyl 4-chloropicolinate as a light yellow solid (4.5 g, 90% yield).[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization start 2-Picolinic Acid step1 React with SOCl₂ and NaBr start->step1 step2 Workup and Purification step1->step2 product1 This compound step2->product1 step3 Esterification (e.g., with MeOH) product1->step3 step4 Cross-Coupling (e.g., Suzuki) product1->step4 step5 Amide Coupling product1->step5 product2 Methyl 4-chloropicolinate step3->product2 product3 4-Aryl-picolinic acid derivatives step4->product3 product4 Picolinamide derivatives step5->product4

Caption: Synthetic pathways originating from this compound.

suzuki_coupling_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 R¹-Pd(II)(X)L₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 R¹-Pd(II)(R²)L₂ transmetalation->complex2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (e.g., 4-chloro-picolinate derivative) r1x->oxidative_addition

Caption: A potential Suzuki-Miyaura cross-coupling catalytic cycle.

synthesis_and_purification_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 2-Picolinic Acid and NaBr in a flask. B Add Thionyl Chloride. A->B C Reflux the mixture for 20 hours. B->C D Remove excess Thionyl Chloride via rotary evaporation. C->D E Dissolve residue in Dichloromethane. D->E F Filter through diatomaceous earth. E->F G Cool filtrate and add cold water. F->G H Stir at room temperature for 20 hours. G->H I Remove solvents via rotary evaporation. H->I J Recrystallize the solid from Ethanol. I->J K Filter and dry the product. J->K L Obtain pure this compound. K->L

Caption: Workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloropicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloropicolinic acid. The information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Incomplete Reaction: The chlorination of the pyridine (B92270) ring is a critical step. Ensure your reaction is running for a sufficient duration. For instance, in syntheses starting from picolinic acid using thionyl chloride, reaction times can be as long as 20 hours to 3 days under reflux to ensure completion.[1][2][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Suboptimal Temperature: Temperature plays a crucial role. Reactions performed at room temperature may result in significantly lower yields compared to those conducted under reflux conditions.[4] Ensure your heating apparatus is calibrated and maintaining the target temperature consistently.

  • Reagent Quality and Stoichiometry: The purity of starting materials, particularly the picolinic acid and chlorinating agent (e.g., thionyl chloride, oxalyl chloride), is paramount. Use freshly distilled or high-purity reagents. The molar ratio of reactants is also critical. An excess of the chlorinating agent is often used to drive the reaction to completion.

  • Moisture Contamination: Chlorinating agents like thionyl chloride are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture can quench the reagent and lead to the formation of byproducts.

  • Inefficient Work-up and Purification: Product loss can occur during the work-up and purification steps. When quenching the reaction, for example with methanol (B129727) or water, the addition should be slow and at a low temperature to avoid uncontrolled reactions and byproduct formation.[2][3] During extraction, ensure the correct pH is achieved to maximize the recovery of the acidic product. Recrystallization, a common purification method, should be optimized to minimize loss of the final product.[2][3]

Q2: I am observing significant amounts of dichlorinated byproducts. How can I minimize their formation?

A2: The formation of dichlorinated species, such as 4,5-dichloropicolinic acid, is a common side reaction.[5][6] Here are some strategies to improve selectivity:

  • Control of Reaction Time and Temperature: Over-chlorination can occur with prolonged reaction times or excessive temperatures. Monitor the reaction closely and stop it once the desired product is the major component.

  • Choice of Chlorinating Agent and Catalyst: While thionyl chloride is common, other reagents might offer better selectivity. Some patented methods suggest the use of bromine as a catalyst with thionyl chloride can improve yield and potentially reduce certain impurities.[5][6]

  • Stoichiometry of the Chlorinating Agent: Carefully controlling the molar equivalents of the chlorinating agent can help to minimize over-chlorination. Using a smaller excess may be beneficial, though this could impact the overall conversion rate.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Consider these points:

  • Catalyst Deactivation: If your synthesis involves a catalyst, it may have been poisoned by impurities in the starting materials or solvent.

  • Insufficient Activation: In reactions involving the conversion of the carboxylic acid to an acid chloride intermediate, ensure sufficient activation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this step.[7][8]

  • Mixing and Solubility Issues: Ensure adequate stirring to maintain a homogeneous reaction mixture. If the starting material has poor solubility in the chosen solvent, this can limit the reaction rate.

Q4: What is the best starting material for synthesizing this compound?

A4: The most common and direct precursor is 2-Picolinic acid (also known as pyridine-2-carboxylic acid).[2][3][9] This is typically chlorinated using an agent like thionyl chloride. Other starting materials mentioned in the literature include 2-methyl-4-nitropyridine (B19543) or 2,4-lutidine, which require additional oxidation or functional group manipulation steps.

Data Presentation: Synthesis Parameters and Yields

The following tables summarize quantitative data from various reported syntheses to provide a comparative overview of reaction conditions and their impact on yield.

Table 1: Synthesis of this compound and its Methyl Ester from Picolinic Acid Derivatives

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventTemperature (°C)TimeProductYield (%)Reference
Picolinic acidThionyl chloride-Thionyl chloride803 daysMethyl 4-chloropicolinate57[1]
2-Pyridinecarboxylic acidThionyl chlorideSodium bromideThionyl chlorideReflux20 h4-Chloropyridine-2-carboxylic acid28[2][3]
4-Chloropyridine-2-carboxylic acidOxalyl chlorideDMFMethylene chloride0 to RT1.5 hMethyl 4-chloropicolinate90[7]
Pyridine-2-carboxylic acidThionyl chlorideBromineAcetonitrile853 hMethyl 4-chloropyridine-2-carboxylate76.3[6]
Pyridine-2-carboxylic acidThionyl chlorideDMF-8512 hMethyl 4-chloropyridine-2-carboxylate53.7[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Chloropicolinate from Picolinic Acid [1]

  • Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).

  • Heat the reaction mixture to 80°C and stir for 3 days.

  • Cool the reaction mixture in an ice bath.

  • Very slowly add methanol (20 ml) to the reaction mixture.

  • Stir the mixture for 1 hour.

  • Remove all solvents under vacuum.

  • Take up the crude product in ethyl acetate.

  • Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a brine wash.

  • Dry the organic layer over MgSO4.

  • Purify the crude product by silica (B1680970) gel chromatography (eluent: 40% ethyl acetate/hexane) to yield methyl 4-chloropicolinate.

Protocol 2: Synthesis of 4-Chloropyridine-2-carboxylic acid from 2-Pyridinecarboxylic Acid [2][3]

  • Suspend 2-pyridinecarboxylic acid (0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in thionyl chloride (10 mL).

  • Heat the suspension under mild reflux for 20 hours.

  • Remove the excess thionyl chloride by rotary evaporation.

  • Dissolve the resulting residue in approximately 15 mL of dichloromethane (B109758) and filter through diatomaceous earth.

  • Cool the filtrate to -2°C.

  • Slowly add double-distilled water (20 mL) under vigorous stirring, maintaining the temperature between -2 and 2°C.

  • Continue stirring the mixture at room temperature for 20 hours.

  • Remove dichloromethane and water by rotary evaporation.

  • Recrystallize the solid product from a minimal amount of ethanol (B145695) to yield 4-chloropyridine-2-carboxylic acid.

Visualizations

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Picolinic Acid Picolinic Acid Reaction_Step Heat to 80°C, Stir for 3 days Picolinic Acid->Reaction_Step Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction_Step Quenching Cool and add Methanol Reaction_Step->Quenching Extraction Ethyl Acetate Extraction & Washes Quenching->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product Methyl 4-Chloropicolinate Chromatography->Final_Product

Caption: Workflow for Methyl 4-Chloropicolinate Synthesis.

troubleshooting_logic Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature? Low_Yield->Suboptimal_Temp Reagent_Issue Reagent Quality/Ratio? Low_Yield->Reagent_Issue Moisture Moisture Contamination? Low_Yield->Moisture Purification_Loss Purification Loss? Low_Yield->Purification_Loss Action_Time Increase Reaction Time Monitor by TLC/HPLC Incomplete_Reaction->Action_Time Action_Temp Verify and Adjust Reaction Temperature Suboptimal_Temp->Action_Temp Action_Reagent Use High Purity Reagents Optimize Stoichiometry Reagent_Issue->Action_Reagent Action_Moisture Use Dry Glassware Inert Atmosphere Moisture->Action_Moisture Action_Purification Optimize Work-up & Recrystallization Purification_Loss->Action_Purification

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Purification of 4-Chloropicolinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Chloropicolinic acid via recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Our troubleshooting guide addresses specific issues you may encounter during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that this compound has low solubility in the selected solvent, even at elevated temperatures.

  • Solution: You will need to select a more suitable solvent. Based on the polar nature of this compound, polar solvents are generally a good starting point. Ethanol (B145695) has been successfully used for the recrystallization of this compound. If you are using a less polar solvent, consider switching to ethanol, methanol, or an ethanol/water mixture. Always start with a small amount of the new solvent and gradually add more while heating to find the minimum amount required for dissolution.

Q2: After dissolving the this compound and letting the solution cool, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling, even when the solution is saturated, is a common issue in recrystallization. This is often due to the formation of a supersaturated solution.[1]

  • Troubleshooting Steps:

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.

    • Reduce the Volume of Solvent: It is possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility of the compound.

Q3: The this compound is "oiling out" instead of forming solid crystals. How can I prevent this?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities which can depress the melting point.[2]

  • Solutions:

    • Increase the Amount of Solvent: Add more of the hot recrystallization solvent to the oiled-out mixture until the oil dissolves completely. Then, allow the solution to cool very slowly. This reduces the concentration and can prevent the oil from forming.

    • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Change the Solvent System: Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly. For this compound, an ethanol/water mixture could be a suitable mixed solvent system.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery of the purified product can be due to several factors.

  • Potential Causes and Solutions:

    • Using too much solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling.

    • Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a stemless funnel and pre-heat it with hot solvent before filtration.

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Quantitative Data

SolventPicolinic Acid Solubility (g/kg of solvent) at ~293 K
Water~ 862.5[3]
Ethanol~ 57.1[3]
Acetonitrile~ 17.0[3]

Note: This data is for Picolinic Acid and should be used as a qualitative guide for this compound.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol is a general guideline for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can cover the mouth of the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.

A reported recrystallization from a minimal amount of ethanol gave a 28% yield of 4-chloropyridine-2-carboxylic acid.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the decision-making process when troubleshooting common issues during the recrystallization of this compound.

G cluster_start Start cluster_dissolution Dissolution Step cluster_crystallization Crystallization Step cluster_solutions Troubleshooting Solutions cluster_end End start Crude this compound dissolve Dissolve in hot solvent start->dissolve check_dissolution Does it dissolve? dissolve->check_dissolution cool Cool solution check_dissolution->cool Yes change_solvent Select a more polar solvent (e.g., Ethanol) check_dissolution->change_solvent No check_crystals Do crystals form? cool->check_crystals check_oil Does it oil out? check_crystals->check_oil No induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume check_crystals->induce_crystallization No, after waiting success Successful Recrystallization check_crystals->success Yes remedy_oil Address oiling out: - Add more solvent - Cool slowly - Change solvent system check_oil->remedy_oil Yes check_oil->success No induce_crystallization->cool remedy_oil->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Chloropicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 4-Chloropicolinic acid, a critical intermediate in pharmaceutical development. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on common byproducts to assist you in your research and development endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The conversion of 2-Picolinic acid to this compound may be incomplete.

    • Solution: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your thionyl chloride is fresh and has not decomposed.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to byproduct formation.

    • Solution: The reaction is typically performed under reflux. Ensure a consistent and appropriate reflux temperature is maintained.

  • Moisture in the Reaction: Thionyl chloride reacts vigorously with water. Any moisture in the starting materials or glassware will consume the reagent and reduce the yield.

    • Solution: Use thoroughly dried glassware and anhydrous solvents. Ensure the 2-Picolinic acid is dry.

  • Loss during Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.

    • Solution: Optimize your extraction procedure by performing multiple extractions with a suitable solvent. For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I minimize it?

A2: The most commonly reported impurity is a di-chlorinated byproduct.

  • Likely Impurity: The formation of a 4,5-dichloropicolinic acid isomer is a known issue, arising from over-chlorination of the pyridine (B92270) ring.

  • Minimization Strategies:

    • Control Stoichiometry: Use a controlled molar ratio of thionyl chloride to 2-Picolinic acid. While an excess of thionyl chloride is necessary to drive the reaction, a large excess can promote over-chlorination.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the formation of the di-chloro impurity. Monitor the reaction progress and stop it once the starting material is consumed.

    • Catalyst Choice: The choice of catalyst can influence the product distribution. Some methods utilize catalysts that can be optimized to favor the mono-chlorinated product.

Q3: The reaction mixture turns dark, and I am getting a complex mixture of products. What is happening?

A3: A dark coloration and the formation of multiple products can indicate decomposition or complex side reactions.

  • Possible Causes:

    • High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material or product.

    • Impurities in Starting Material: Impurities in the 2-Picolinic acid can lead to undesired side reactions.

  • Troubleshooting:

    • Temperature Control: Maintain a steady reflux temperature and avoid localized overheating.

    • Purity of Starting Materials: Ensure the 2-Picolinic acid used is of high purity.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Q4: How can I effectively remove the excess thionyl chloride after the reaction?

A4: Excess thionyl chloride is typically removed by distillation.

  • Procedure: After the reaction is complete, the excess thionyl chloride can be distilled off, often under reduced pressure. It is crucial to perform this in a well-ventilated fume hood as thionyl chloride is corrosive and toxic.

  • Quenching (with caution): In some procedures, the reaction mixture is cautiously quenched with a suitable solvent, but this should be done with extreme care due to the reactivity of thionyl chloride.

Common Byproducts in this compound Synthesis

The synthesis of this compound from 2-Picolinic acid using thionyl chloride can lead to the formation of several byproducts. Understanding these impurities is crucial for optimizing the reaction and purification processes.

Byproduct/ImpurityChemical FormulaFormation PathwayImpact on Quality
Unreacted 2-Picolinic Acid C₆H₅NO₂Incomplete reaction.Can be difficult to remove due to similar polarity.
4,5-Dichloropicolinic Acid C₆H₃Cl₂NO₂Over-chlorination of the pyridine ring.A common and significant impurity that can be challenging to separate.
Picolinoyl Chloride C₆H₄ClNOIntermediate in the reaction of the carboxylic acid with thionyl chloride. Presence indicates incomplete conversion to the acid chloride prior to workup.Highly reactive and will hydrolyze back to picolinic acid upon contact with water.
Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl) SO₂, HClGaseous byproducts of the reaction between the carboxylic acid and thionyl chloride.[1]These are gases and are removed during the reaction and work-up.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Thionyl chloride is corrosive and toxic.

Materials:

  • 2-Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Sodium bromide (optional, as a catalyst)

  • Diatomaceous earth (Celite®)

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Picolinic acid.

  • Addition of Reagents: Under a fume hood, carefully add an excess of thionyl chloride to the flask. An anhydrous solvent can also be used. If using a catalyst like sodium bromide, it should be added at this stage.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is carefully removed by distillation, preferably under reduced pressure.

  • Work-up: The resulting residue is dissolved in a suitable organic solvent like dichloromethane (B109758) and filtered through a pad of diatomaceous earth to remove any insoluble impurities.

  • Precipitation: The filtrate is cooled in an ice bath, and cold water is slowly added with vigorous stirring to precipitate the this compound.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified product.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check TLC/HPLC) CheckYield->IncompleteReaction Yes OverChlorination Over-chlorination? (Check for dichloro byproduct) CheckPurity->OverChlorination Yes End Successful Synthesis CheckPurity->End No WorkupLoss Loss during Work-up? IncompleteReaction->WorkupLoss No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes WorkupLoss->CheckPurity No OptimizeWorkup Optimize Extraction/ Recrystallization WorkupLoss->OptimizeWorkup Yes OtherImpurities Other Impurities? OverChlorination->OtherImpurities No ControlStoichiometry Control SOCl2 Stoichiometry/ Reaction Time OverChlorination->ControlStoichiometry Yes CheckStartingMaterial Check Purity of Starting Material OtherImpurities->CheckStartingMaterial Yes IncreaseTimeTemp->Start OptimizeWorkup->Start ControlStoichiometry->Start CheckStartingMaterial->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions involving 4-Chloropicolinic acid. The following guides and frequently asked questions (FAQs) address common issues encountered during Suzuki couplings and amidation reactions.

I. Troubleshooting Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, reactions with heteroaromatic halides like this compound can sometimes be challenging.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling reaction with this compound is not proceeding, and I am recovering my starting material. What are the likely causes?

A1: Failure to initiate the catalytic cycle is a common issue. Key factors to investigate include:

  • Inactive Catalyst: The Palladium(0) active species may not be forming or may have decomposed. Ensure your Palladium source and ligands are of high quality and handled under an inert atmosphere.

  • Inappropriate Base: The choice of base is crucial for the transmetalation step. The basicity needs to be sufficient to activate the boronic acid but not so strong as to cause degradation of your starting materials.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or may not occur at all.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.

Q2: I am observing a low yield of my desired product. What are the potential side reactions?

A2: Low yields can be attributed to several side reactions:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This is often exacerbated by the presence of water and high temperatures.[1][2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

  • Decomposition of Starting Material: this compound or the boronic acid may be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base.

  • Decarboxylation: While less common under typical Suzuki conditions, decarboxylation of the picolinic acid moiety could be a possibility at very high temperatures.

Q3: My reaction turns black, and I get a poor yield. What does this indicate?

A3: The formation of a black precipitate is often indicative of the formation of palladium black, which is the inactive, elemental form of palladium. This suggests that the palladium catalyst is precipitating out of the solution and is no longer participating in the catalytic cycle. This can be caused by:

  • Unstable Ligands: The phosphine (B1218219) ligands may be degrading, leaving the palladium center unprotected.

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Incorrect Solvent Choice: The solvent may not be adequately stabilizing the catalytic species.

Troubleshooting Guide - Suzuki Coupling

The following table summarizes common problems, their potential causes, and suggested solutions for failed Suzuki coupling reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Inappropriate base. 3. Poor solubility of reactants. 4. Low reaction temperature.1. Use a fresh palladium source and high-purity ligands. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Try a different solvent system (e.g., Dioxane/H₂O, Toluene, DMF). 4. Gradually increase the reaction temperature, monitoring for decomposition.
Low Yield with Byproducts 1. Protodeboronation of boronic acid. 2. Homocoupling of boronic acid. 3. Decomposition of starting materials.1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[1] 2. Optimize the stoichiometry of reactants. 3. Run the reaction at the lowest effective temperature.
Reaction Turns Black 1. Catalyst decomposition (Palladium black formation). 2. Ligand degradation.1. Use more robust ligands (e.g., Buchwald or Fuphos-type ligands). 2. Lower the reaction temperature. 3. Ensure a strictly inert atmosphere.
Difficulty with Electron-Deficient Boronic Acids 1. Slower transmetalation step.1. Use more electron-rich phosphine ligands to accelerate oxidative addition. 2. Employ a stronger base to facilitate boronate formation.
Experimental Protocol: General Procedure for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or boronic ester (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF). The concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer can be acidified to pH ~4-5 to protonate the carboxylic acid and then extracted with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Reaction Failed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion < 10% byproducts Byproducts Observed check_conversion->byproducts > 10% with byproducts troubleshoot_catalyst Troubleshoot Catalyst System: - Fresh Pd Source/Ligand - Different Ligand - Inert Atmosphere no_conversion->troubleshoot_catalyst troubleshoot_boronic Address Boronic Acid Issues: - Use Anhydrous Conditions - Use Boronic Ester byproducts->troubleshoot_boronic troubleshoot_base Troubleshoot Base/Solvent: - Screen Bases (K2CO3, Cs2CO3) - Change Solvent (Dioxane/H2O, DMF) troubleshoot_catalyst->troubleshoot_base troubleshoot_temp Optimize Temperature: - Gradual Increase troubleshoot_base->troubleshoot_temp troubleshoot_homocoupling Minimize Homocoupling: - Adjust Stoichiometry troubleshoot_boronic->troubleshoot_homocoupling

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

II. Troubleshooting Amidation Reactions

Amidation of this compound can be achieved through various methods, most commonly by activating the carboxylic acid.

Frequently Asked Questions (FAQs) - Amidation

Q1: My amidation reaction is not working, and I am recovering the starting carboxylic acid. What is the problem?

A1: Recovering the starting acid indicates a failure in the activation step. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium (B1175870) carboxylate salt.[3] Key reasons for activation failure include:

  • Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for your substrates or may have degraded.[4]

  • Hydrolysis of Activated Intermediate: The presence of moisture can hydrolyze the activated ester or acyl chloride back to the carboxylic acid.[3]

  • Insufficient Reaction Time or Temperature: The activation or subsequent nucleophilic attack may be slow.

Q2: I am getting a low yield of the amide, and I see multiple spots on my TLC. What are the possible side reactions?

A2: Several side reactions can lead to low yields and a complex crude product mixture:

  • N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5]

  • Epimerization: If your amine is chiral, the reaction conditions might be causing racemization.

  • Side Reactions on the Pyridine (B92270) Ring: While less common, harsh conditions could potentially lead to reactions on the pyridine ring itself. One documented side reaction when using thionyl chloride for activation of picolinic acid is chlorination at the 4-position, which in the case of this compound could potentially lead to dichlorinated byproducts.[6]

Q3: My amine is poorly nucleophilic (e.g., an aniline). How can I improve the reaction?

A3: Coupling with poorly nucleophilic amines can be challenging. Consider the following strategies:

  • More Reactive Activated Species: Convert the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride.

  • Stronger Coupling Reagents: Use more potent coupling reagents such as HATU or HBTU, which are known to be effective for difficult couplings.

  • Higher Temperatures: Gently heating the reaction can sometimes overcome the activation barrier for less nucleophilic amines.

Troubleshooting Guide - Amidation

The following table provides a guide for troubleshooting failed amidation reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Starting Acid Recovered 1. Ineffective coupling reagent. 2. Hydrolysis of activated intermediate. 3. Formation of ammonium carboxylate salt.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere). 3. Use an appropriate coupling reagent to activate the carboxylic acid.
Low Yield with Byproducts 1. N-acylurea formation (with carbodiimides). 2. Side reactions from activating agent (e.g., chlorination with SOCl₂).[6]1. Add HOBt or HOAt to the reaction when using carbodiimides to suppress N-acylurea formation.[7] 2. Use a different activating agent like oxalyl chloride or a coupling reagent.
Reaction with Poorly Nucleophilic Amine Fails 1. Low reactivity of the amine.1. Convert the carboxylic acid to the more reactive acyl chloride. 2. Use a stronger coupling reagent (e.g., HATU, PyBOP). 3. Increase the reaction temperature and monitor for decomposition.
Poor Solubility of Reactants 1. Reactants not in the same phase.1. Try a more polar aprotic solvent like DMF or NMP.
Experimental Protocols: Amidation of this compound
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0 °C and add EDC (1.2 eq.). Stir for 15-30 minutes to form the active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0-3.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute with an organic solvent and wash with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq.) in an anhydrous solvent (e.g., DCM). Add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases and a clear solution is formed.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a base (e.g., triethylamine (B128534) or pyridine, 2.0-3.0 eq.) in an anhydrous solvent. Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow similar procedures as described in Method A.

Troubleshooting Workflow for Amidation

Amidation_Troubleshooting start Amidation Failed check_sm Analyze Crude Reaction (TLC/LC-MS) start->check_sm acid_recovered Starting Acid Recovered check_sm->acid_recovered Mainly Starting Acid complex_mixture Complex Mixture/ Low Yield check_sm->complex_mixture Low Yield/Byproducts troubleshoot_activation Troubleshoot Activation: - Stronger Coupling Agent (HATU) - Anhydrous Conditions - Convert to Acyl Chloride acid_recovered->troubleshoot_activation troubleshoot_side_reactions Minimize Side Reactions: - Add HOBt (with carbodiimides) - Change Activating Agent - Lower Temperature complex_mixture->troubleshoot_side_reactions troubleshoot_amine Address Poorly Nucleophilic Amine: - Use Acyl Chloride - Higher Temperature troubleshoot_activation->troubleshoot_amine

Caption: Troubleshooting workflow for failed amidation reactions.

References

Technical Support Center: Optimizing Amidation of 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the amidation of 4-chloropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of this compound is resulting in a low yield or failing completely. What are the common causes?

Several factors can lead to poor outcomes in the amidation of this compound. The most common issues include:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be converted to a more reactive species for the amine to attack. Insufficient or degraded coupling reagents can lead to failed activation.[1]

  • Protonation of the amine: A competing acid-base reaction between this compound and the amine can form an unreactive ammonium (B1175870) salt, effectively taking the amine out of the reaction.[2][3]

  • Steric hindrance: Bulky substituents on either the this compound or the amine can impede the reaction.[2]

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material. Using anhydrous solvents and reagents is critical for many amidation methods.[1][2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can significantly reduce the reaction's efficiency.[2]

Q2: I am observing a significant amount of unreacted this compound in my crude product. What is the likely reason?

Recovering the starting carboxylic acid is a strong indicator of a failed activation step.[1] This can be due to:

  • Ineffective coupling reagent: The selected reagent may not be sufficiently reactive for this specific substrate, or it may have degraded.

  • Hydrolysis of the activated intermediate: The presence of trace amounts of water can quench the activated species.[1]

  • Insufficient reaction time or temperature: The activation or the subsequent amidation may be slow and require longer reaction times or gentle heating.

Q3: Are there any specific side reactions to be aware of when working with this compound?

Yes. When using thionyl chloride (SOCl₂) to form the acyl chloride of picolinic acid, chlorination of the pyridine (B92270) ring at the 4-position has been observed as a side reaction.[4][5] While your starting material is already chlorinated at this position, further reaction or reaction at other positions, though less likely, should be considered. Careful control of reaction conditions is necessary when using chlorinating agents.

Q4: How do I choose the most suitable coupling reagent for my specific amine?

The choice of coupling reagent is crucial and depends on the amine's nucleophilicity and steric bulk.

  • For simple, unhindered amines: Standard carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole), can be effective.[3][6]

  • For less reactive or sterically hindered amines: More potent coupling reagents are recommended. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and ability to suppress side reactions.[7][8] Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[8]

Q5: What is the best way to purify the final 4-chloropicolinamide product?

Column chromatography is a frequently cited method for purifying picolinamides and separating them from unreacted starting materials and byproducts.[4][5] The choice of solvent system for chromatography will depend on the polarity of your specific product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective carboxylic acid activation. 2. Amine is protonated and non-nucleophilic. 3. Presence of moisture. 4. Steric hindrance.1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). 2. Ensure the use of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) in sufficient quantity (typically 2-3 equivalents). 3. Use anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (N₂ or Ar). 4. Increase reaction temperature and/or time. For highly hindered substrates, converting to the acid chloride may be necessary.
Recovery of Starting this compound 1. Degraded coupling reagent. 2. Hydrolysis of the activated intermediate. 3. Insufficient activation time.1. Use fresh, high-purity coupling reagents. 2. Thoroughly dry all solvents and glassware. 3. If pre-activating the acid, allow for a sufficient time (e.g., 15-30 minutes) before adding the amine.
Formation of Unknown Byproducts 1. Side reaction with the coupling reagent. 2. Reaction with the solvent (e.g., DMF). 3. Decomposition of starting materials or product.1. If using a uronium reagent like HATU, avoid having it in excess as it can react with the amine.[8][9] 2. Consider alternative solvents such as acetonitrile (B52724) (ACN), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).[10] 3. Lower the reaction temperature and monitor the reaction progress closely to avoid over-running it.
Reaction Stalls 1. Poor solubility of reactants. 2. Insufficiently basic conditions. 3. Suboptimal temperature.1. Try a different solvent to improve solubility, such as DMF or DMSO. 2. Ensure adequate amounts of a non-nucleophilic base are present. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or LC-MS.

Comparison of Common Amidation Conditions

Method Coupling Reagent Additive Base Solvent Typical Yield Range Key Considerations
Acid Chloride SOCl₂ or (COCl)₂None (cat. DMF for (COCl)₂)Pyridine, Et₃N, or DIPEADCM, THFModerate to HighPotential for side reactions with SOCl₂.[4] The acyl chloride can be isolated before adding the amine.[6]
Carbodiimide EDC or DCCHOBt or OxymaDIPEA or Et₃NDCM, DMFModerate to HighAdditives are recommended to improve efficiency and reduce side reactions.[1] The urea (B33335) byproduct from DCC is insoluble and can be filtered off, while the EDC byproduct is water-soluble.[8]
Uronium Salt HATU or HBTUNoneDIPEA or Et₃NDMF, ACNHigh to ExcellentHighly efficient, especially for difficult couplings.[7][8] Avoid using in excess.[9]
Phosphonium Salt PyBOP or BOPNoneDIPEA or Et₃NDMF, DCMHigh to ExcellentRapid and efficient couplings.[8] BOP produces carcinogenic HMPA as a byproduct.[8]

Experimental Protocols

Protocol 1: Amidation using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[6][7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation via Acyl Chloride Formation with SOCl₂
  • Carefully add thionyl chloride (SOCl₂) (2.0-5.0 equivalents) to this compound (1.0 equivalent). This can be done neat or in a solvent like toluene (B28343) or DCM.

  • Heat the mixture to reflux and maintain for 1-4 hours, or until the evolution of gas ceases.[4]

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude 4-chloropicolinoyl chloride in an anhydrous solvent like DCM or THF.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a base like triethylamine (B128534) (Et₃N) or pyridine (2.0-3.0 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visual Troubleshooting and Workflow Diagrams

Amidation_Troubleshooting start Start: Amidation Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion end_success Success: Pure Product end_fail Action: Re-evaluate Strategy check_conversion->end_success >80% low_yield Low/No Conversion check_conversion->low_yield <50% start_material Mainly Starting Material check_conversion->start_material Mainly SM complex_mixture Complex Mixture/ Byproducts check_conversion->complex_mixture Multiple Spots solution_low_yield Solutions: - Use stronger coupling agent (HATU) - Increase base (DIPEA) - Ensure anhydrous conditions - Increase Temp/Time low_yield->solution_low_yield solution_start_material Solutions: - Check reagent quality - Pre-activate acid longer - Ensure anhydrous conditions start_material->solution_start_material solution_complex Solutions: - Use stoichiometric coupling agent - Change solvent (e.g., to ACN) - Lower reaction temperature complex_mixture->solution_complex solution_low_yield->end_fail If still fails solution_start_material->end_fail If still fails solution_complex->end_fail If still fails

Caption: Troubleshooting logic for this compound amidation.

Caption: General experimental workflow for amidation.

References

Technical Support Center: 4-Chloropicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloropicolinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding its use in chemical synthesis, with a focus on side reactions encountered with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with nucleophiles?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[1] The pyridine (B92270) ring, particularly with the electron-withdrawing carboxylic acid group, is electron-deficient. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

Q2: What are the most common nucleophiles that react with this compound?

A2: A variety of strong and neutral nucleophiles can be used. The most common classes include amines (primary and secondary), alkoxides (from alcohols), and hydroxide (B78521) (from water).[2] Thiolates and azides are also effective nucleophiles for this type of reaction.

Q3: What factors influence the rate and success of the SNAr reaction?

A3: Several factors are critical:

  • Nucleophile Strength: Stronger nucleophiles generally react faster. For example, secondary amines are often more nucleophilic than primary amines.[4]

  • Electron-Withdrawing Groups: The carboxylic acid group on the ring activates it for nucleophilic attack.[2][5]

  • Leaving Group: While fluorine is typically the most reactive leaving group in SNAr reactions, chlorine is still an effective leaving group.[2]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation but not the nucleophile, increasing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions.

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes. The acidic proton of the carboxylic acid can react with basic nucleophiles (like amines) in an acid-base reaction. This consumes the nucleophile and forms a salt, potentially slowing down or inhibiting the desired SNAr reaction. In some cases, protecting the carboxylic acid group (e.g., as an ester) may be necessary before carrying out the substitution.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and nucleophiles.

Problem: Low or No Yield of the Desired Product

Q: I am reacting this compound with a primary amine but getting a very low yield of my desired 4-amino-picolinic acid product. What could be the cause?

A: Low yield can stem from several issues. Use the following logical workflow to diagnose the problem.

G start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_h2o Was the reaction run under anhydrous conditions? check_conditions->check_h2o check_base Was a base used to neutralize HCl byproduct? check_conditions->check_base sub_q_h2o Is 4-Hydroxypicolinic acid observed as a byproduct? check_h2o->sub_q_h2o If 'No' sub_q_base Did the reaction stall or form a precipitate immediately? check_base->sub_q_base h2o_yes Yes sub_q_h2o->h2o_yes Yes h2o_no No sub_q_h2o->h2o_no No sol_h2o CAUSE: Hydrolysis. SOLUTION: Use anhydrous solvents/reagents and an inert atmosphere (N2, Ar). h2o_yes->sol_h2o base_yes Yes sub_q_base->base_yes base_no No sub_q_base->base_no sol_base CAUSE: Acid-base reaction between amine and carboxylic acid. SOLUTION: Add a non-nucleophilic base (e.g., K2CO3, DIPEA) or protect the carboxylic acid group. base_yes->sol_base

Caption: Troubleshooting workflow for low product yield.

Problem: Identification of Unexpected Byproducts

Q: My final product is contaminated with an impurity. How can I identify and prevent it?

A: The identity of the byproduct depends heavily on the nucleophile and the reaction conditions. The table below summarizes common side reactions.

Nucleophile/ConditionPotential Side ReactionByproduct StructurePrevention Strategy
Amines (R-NH₂)Over-alkylation: If the product is also nucleophilic, it can react with another molecule of this compound.Complex poly-substituted productsUse a large excess of the amine nucleophile.
Water (H₂O)Hydrolysis: Water acts as a nucleophile, replacing the chlorine atom.[7]4-Hydroxypicolinic acidUse thoroughly dried solvents and reagents. Run the reaction under an inert atmosphere (N₂, Ar).
Alcohol Solvents (R-OH)Etherification: The alcohol, especially in the presence of a base, can act as a nucleophile.[8]4-Alkoxypicolinic acidUse a polar aprotic solvent (e.g., DMF, DMSO) instead of an alcohol.
Strongly Basic Conditions Decarboxylation: At very high temperatures, the carboxylic acid group may be lost.4-ChloropyridineAvoid excessive heating. Keep reaction temperatures as low as feasible to achieve a reasonable rate.

Below is a diagram illustrating the competitive nature of common nucleophiles.

G sub This compound prod_amine 4-(Alkylamino)picolinic acid sub->prod_amine R-NH2 (Desired) prod_hydrolysis 4-Hydroxypicolinic acid sub->prod_hydrolysis H2O (Side Reaction) prod_ether 4-Alkoxypicolinic acid sub->prod_ether R-OH / Base (Side Reaction)

Caption: Competing nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a method for the reaction of this compound with a generic primary amine, with steps to minimize common side reactions.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous grade polar aprotic solvent (e.g., DMF or DMSO).

    • Ensure the amine nucleophile is free of water.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.2 eq).

    • Seal the flask and purge with dry nitrogen for 10 minutes.

    • Add anhydrous solvent (e.g., DMF) via syringe.

    • Add the amine nucleophile (1.5 - 2.0 eq) dropwise to the stirring suspension. A larger excess can help prevent over-alkylation.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Filter off the inorganic base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with HCl (e.g., 1M solution) to precipitate the product. The pH for precipitation will depend on the pKa of the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize or use column chromatography for further purification if necessary.

Protocol 2: Protection of the Carboxylic Acid Group (Esterification)

If the carboxylic acid group proves problematic, it can be protected as an ester.

  • Ester Formation:

    • Suspend this compound (1.0 eq) in methanol (B129727) (MeOH).

    • Cool the suspension in an ice bath (0 °C).

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise with vigorous stirring.[9]

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion to the methyl ester.

  • Isolation of the Ester:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the methyl 4-chloropicolinate.

  • SNAr and Deprotection:

    • Use the protected methyl 4-chloropicolinate in the SNAr reaction as described in Protocol 1 (omitting the K₂CO₃ if the amine is not used as its salt).

    • After purification of the substituted ester, hydrolyze it back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic work-up.[10]

References

Technical Support Center: Analysis of 4-Chloropicolinic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of 4-Chloropicolinic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and acid-base titration. HPLC is often preferred for its ability to separate and quantify closely related impurities.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthesis process. Common starting materials include 2-Picolinic acid, and reagents like thionyl chloride are often used. Therefore, potential impurities could include unreacted 2-Picolinic acid, isomers such as 6-Chloropicolinic acid, and other chlorinated picolinic acid derivatives.

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. To address this, ensure the mobile phase pH is low enough (around 2-3) to keep the carboxylic acid group protonated. Adding a competing acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can also improve peak shape.

Q4: I am observing inconsistent retention times for my this compound peak in HPLC. What should I check?

A4: Fluctuating retention times can be due to several factors. Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and verify that the column is adequately equilibrated. Inconsistent mobile phase composition can also be a cause, so ensure accurate preparation and mixing.

Q5: Can I use Gas Chromatography (GC) to analyze this compound?

A5: Direct GC analysis of this compound is challenging due to its low volatility and polar nature. However, it can be analyzed by GC after derivatization to a more volatile ester form, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to 2-3. Add 0.1% TFA to the mobile phase. Use a column with end-capping.
Poor Resolution Inadequate separation of this compound from impurities.Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). Try a different stationary phase (e.g., a phenyl-hexyl column).
Inconsistent Retention Times System leaks, improper mobile phase degassing, or column equilibration issues.Check for leaks in the system. Degas the mobile phase thoroughly. Ensure the column is equilibrated for a sufficient time before injection.
Ghost Peaks Carryover from previous injections or contaminated mobile phase.Implement a robust needle wash program. Use fresh, high-purity solvents for the mobile phase.
Titration Method Troubleshooting
Problem Potential Cause Recommended Solution
Difficulty in Endpoint Determination Inappropriate indicator or electrode malfunction.Ensure the chosen indicator has a pKa near the equivalence point pH. Calibrate the pH meter with fresh buffers.
Inaccurate Purity Calculation Incorrectly standardized titrant or inaccurate sample weight.Standardize the titrant carefully against a primary standard. Use a calibrated analytical balance for weighing the sample.
Slow or Incomplete Dissolution of Sample Low solubility of this compound in the titration solvent.Gently warm the solution to aid dissolution. Use a co-solvent like ethanol (B145695) if it does not interfere with the titration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 230 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation of Purity: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Acid-Base Titration

This method provides a quantitative determination of the total acidity, which corresponds to the purity of this compound.

Instrumentation:

  • Burette (50 mL)

  • Analytical balance

  • pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)

  • Magnetic stirrer

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean Erlenmeyer flask.

  • Dissolution: Add approximately 50 mL of deionized water (and a small amount of ethanol if needed for dissolution) and stir until the sample is completely dissolved.

  • Titration Setup: Add a few drops of phenolphthalein indicator to the sample solution.

  • Titration: Titrate the sample solution with the standardized NaOH solution from the burette until a persistent faint pink color is observed (the endpoint).

  • Record Volume: Record the volume of NaOH solution used.

  • Calculation of Purity:

    • Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (in L)

    • Since the reaction is 1:1, Moles of this compound = Moles of NaOH

    • Calculate the mass of this compound: Mass = Moles × Molar Mass (157.55 g/mol )

    • Calculate the purity: Purity (%) = (Mass of this compound / Initial Mass of Sample) × 100

Data Presentation

HPLC Method: Typical Retention Times
Compound Retention Time (min)
2-Picolinic Acid (impurity)~ 3.5
This compound ~ 5.2
6-Chloropicolinic Acid (impurity)~ 4.8
Titration Method: Example Purity Calculation
Parameter Value
Mass of this compound sample0.1550 g
Molarity of standardized NaOH0.1012 M
Volume of NaOH used9.75 mL (0.00975 L)
Calculated Purity 99.5%

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase) prep->hplc Load inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data report Generate Purity Report data->report

Caption: A typical workflow for HPLC analysis of this compound.

Titration_Workflow weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: The workflow for determining purity by acid-base titration.

Troubleshooting_Logic rect_node rect_node start Poor Chromatographic Result? peak_shape Peak Tailing? start->peak_shape Yes retention Retention Time Drift? start->retention No peak_shape->retention No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes resolution Poor Resolution? retention->resolution No check_leaks Check for System Leaks retention->check_leaks Yes optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes end Improved Result adjust_ph->end check_leaks->end optimize_mp->end

Caption: A logical flow for troubleshooting common HPLC issues.

Technical Support Center: 4-Chloropicolinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-Chloropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route, which often involves the chlorination of a picolinic acid precursor.[1][2] Potential impurities can be broadly categorized as starting materials, reaction byproducts, and residual solvents. A summary is provided in the table below.

Q2: How do I choose the best purification method for my sample?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • For removing minor, soluble impurities and achieving high purity of a solid product , recrystallization is often the most effective and straightforward method.[3][4]

  • To remove neutral or basic impurities , an acid-base extraction is highly recommended.[5] This is a robust method for purifying carboxylic acids.

  • For complex mixtures or when impurities have similar solubility to the product , column chromatography (either normal or reversed-phase) offers the best separation power.[6][7]

Q3: My purified this compound is off-color (e.g., orange or yellow). What could be the cause?

A3: The synthesis of this compound can involve colored intermediates, described as orange or deep red.[1][8] A persistent color in the final product may indicate trace amounts of these trapped intermediates or other conjugated byproducts. Repeated recrystallization or treatment with activated carbon (use with caution as it can reduce yield) may help. If the color persists, column chromatography is the recommended next step.

Q4: Can I use a solvent other than ethanol (B145695) for recrystallization?

A4: Yes. While ethanol is a commonly cited solvent, the ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][8] Given its carboxylic acid functionality, other polar protic solvents like methanol (B129727) or even a water/ethanol mixture could be effective.[9][10] Always perform a small-scale test to determine the best solvent system for your specific sample.

Data Presentation

Table 1: Common Impurities in this compound

Impurity CategorySpecific ExamplePotential SourceRecommended Removal Method
Starting Materials 2-Picolinic acidIncomplete reaction during synthesis.[1]Recrystallization, Acid-Base Extraction
Reaction Reagents Thionyl chloride byproductsResiduals from the chlorination step.[1]Aqueous workup, Extraction
Reaction Byproducts 4,5-Dichloropicolinic acidOver-chlorination or side reactions.[2]Column Chromatography, Fractional Recrystallization
Isomeric Impurities Other chloro-picolinic acidsNon-specific reactions.Column Chromatography
Residual Solvents Ethanol, Dichloromethane (B109758)Used during reaction workup or recrystallization.[1][8]Drying under vacuum
Inorganic Salts Sodium bromideUsed as a reagent in some synthetic routes.[1]Filtration, Aqueous Wash/Extraction

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[3]Highly effective for crystalline solids, cost-effective, scalable.Requires finding a suitable solvent, potential for product loss in the mother liquor.[11]
Acid-Base Extraction Separation based on the acidic nature of the target compound, which allows it to move between aqueous and organic phases depending on pH.[5]Excellent for removing neutral and basic impurities, high capacity.Requires use of multiple solvents, can be labor-intensive, may form emulsions.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase.[6]High resolving power for complex mixtures, applicable to a wide range of compounds.Can be time-consuming, requires larger volumes of solvent, more complex setup.

Troubleshooting Guides

Scenario 1: No crystals form upon cooling during recrystallization.

  • Question: I have dissolved my this compound in hot ethanol and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: This typically means the solution is not supersaturated. You can induce crystallization by:

    • Scratching the inner wall of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites.[11]

    • Adding a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.[11]

    • Reducing the solvent volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.[11]

    • Lowering the temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of the product.

Scenario 2: The product "oils out" instead of forming crystals.

  • Question: During cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[11] It is also common with highly impure samples.

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent (in this case, more ethanol) to decrease the saturation level.[11]

    • Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop. This encourages the formation of an ordered crystal lattice rather than amorphous oil.

    • If the problem persists, consider a different recrystallization solvent or solvent mixture.

Scenario 3: Purity does not improve after recrystallization.

  • Question: I performed a recrystallization, but my NMR/HPLC analysis shows the key impurities are still present. What is the next step?

  • Answer: This suggests that the impurities have very similar solubility properties to this compound in the chosen solvent.

    • Perform a second recrystallization, possibly with a different solvent system. Sometimes multiple recrystallizations are necessary.

    • Switch to an orthogonal purification method. If an impurity co-crystallizes, it is unlikely to co-purify using a different technique. An acid-base extraction is an excellent next step to remove any non-acidic impurities.[5]

    • Utilize column chromatography. For challenging separations, chromatography provides the highest resolution and is the most likely method to successfully separate the desired product from persistent impurities.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a common final purification step for this compound.[1][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step is crucial for removing particulate matter.[3]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 20-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is approximately 181°C.[12]

Protocol 2: Acid-Base Extraction for Purification

This protocol is a standard method for purifying carboxylic acids by separating them from neutral and basic impurities.[5]

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like dichloromethane or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Shake the funnel gently, venting frequently to release any CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Perform this extraction on the organic layer 2-3 times to ensure complete transfer of the acid.

  • Acidification: Combine the aqueous extracts in a beaker and cool the solution in an ice bath. Slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis1 Assess Purity (e.g., HPLC, NMR, TLC) Crude->Analysis1 Decision Impurity Profile? Analysis1->Decision Recrystallize Recrystallization Decision->Recrystallize Minor Soluble Impurities Extract Acid-Base Extraction Decision->Extract Neutral/Basic Impurities Chromatography Column Chromatography Decision->Chromatography Complex Mixture/ Similar Solubility Isolate Isolate & Dry Solid Recrystallize->Isolate Extract->Isolate Chromatography->Isolate Analysis2 Final Purity Analysis Isolate->Analysis2 Pure Pure Product Analysis2->Pure

Caption: General workflow for selecting a purification strategy.

Acid_Base_Extraction start 1. Dissolve Crude Product in Organic Solvent add_base 2. Add Aqueous NaHCO3 & Separate Layers start->add_base organic_layer Organic Layer: Contains Neutral Impurities add_base->organic_layer Discard aqueous_layer Aqueous Layer: Contains Sodium 4-Chloropicolinate add_base->aqueous_layer Collect acidify 3. Acidify Aqueous Layer with HCl (to pH ~2) aqueous_layer->acidify precipitate 4. Precipitate Forms acidify->precipitate end 5. Filter & Dry Pure this compound precipitate->end

Caption: Logical steps of an acid-base extraction procedure.

References

Technical Support Center: Stability of 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, comprehensive stability data for 4-Chloropicolinic acid under acidic conditions is limited in publicly available literature. The following troubleshooting advice, protocols, and data are based on general principles of pyridinecarboxylic acid chemistry, information on analogous compounds, and standard pharmaceutical stability testing guidelines. Researchers should adapt and validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: Based on its structure, the primary stability concerns for this compound in acidic media are potential decarboxylation and hydrolysis of the chloro-substituent, although the latter is generally less likely without harsh conditions or catalysts. The pyridine (B92270) ring itself is relatively stable, but the functional groups can be susceptible to degradation depending on the pH and temperature.

Q2: What potential degradation pathways should be considered for this compound in an acidic environment?

A2: The most probable degradation pathway for picolinic acid and its derivatives is decarboxylation, especially upon heating.[1][2] While the chloro-substituent adds to the complexity, one could anticipate the formation of 4-chloropyridine (B1293800) as a primary degradation product. Hydrolysis of the chloro group to a hydroxyl group is another possibility, which would yield 4-hydroxypicolinic acid, though this may require more stringent conditions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This involves developing a method that can separate the parent this compound from its potential degradation products. UV-Vis spectrophotometry can be used for a preliminary assessment of degradation if the degradation products have a different UV-Vis spectrum from the parent compound. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How does pH influence the stability of this compound?

A4: The pH of the solution will determine the protonation state of the pyridine nitrogen and the carboxylic acid group. In strongly acidic solutions, the pyridine nitrogen will be protonated. This can influence the electron density of the aromatic ring and potentially affect the rate of degradation. Generally, for similar compounds, extreme pH values (both acidic and basic) can accelerate degradation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of compound in acidic solution over time, confirmed by HPLC. Degradation of this compound.Perform a forced degradation study (see Experimental Protocol below) to identify degradation products and understand the degradation kinetics.Consider adjusting the pH of your solution to a less acidic level if your experiment allows.If heating is involved, try to reduce the temperature or duration of heating.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.Attempt to identify the new peaks using LC-MS. Potential degradation products include 4-chloropyridine (from decarboxylation) and 4-hydroxypicolinic acid (from hydrolysis).Quantify the formation of these products over time to understand the degradation pathway.
Inconsistent results in bioassays or chemical reactions. The compound may be degrading in the acidic experimental medium, leading to a lower effective concentration.Prepare fresh solutions of this compound immediately before use.If possible, perform a stability check of the compound in your specific experimental medium over the time course of your experiment.
Precipitation of the compound from the acidic solution. The pH of the solution may be near the isoelectric point of this compound, where its solubility is at a minimum.Determine the isoelectric point of the compound.Adjust the pH of the solution further away from the isoelectric point to maintain solubility.Consider the use of a co-solvent if compatible with your experimental setup.

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in an acidic solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Stress Conditions:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl in a sealed, light-protected container. This will give a final concentration of 100 µg/mL.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.

  • Incubate the acidic and control samples at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic samples with an equivalent amount of 0.1 N NaOH before analysis.

3. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions is provided below.

Parameter Example Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 270 nm)
Injection Volume 10 µL

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor the formation of any degradation product peaks and calculate their peak areas.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualization

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) mix_solution Mix Stock with Acidic Solution prep_stock->mix_solution prep_acid Prepare Acidic Solution (e.g., 0.1 N HCl) prep_acid->mix_solution incubate Incubate at Elevated Temperature (e.g., 60°C) mix_solution->incubate sampling Collect Samples at Time Intervals (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If degradants observed quantify Quantify Parent Compound and Degradants hplc->quantify pathway Propose Degradation Pathway lcms->pathway kinetics Determine Degradation Kinetics quantify->kinetics kinetics->pathway

Caption: Workflow for assessing the stability of this compound under acidic conditions.

References

Technical Support Center: Catalyst Selection for 4-Chloropicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection for this compound challenging?

A1: this compound presents unique challenges in cross-coupling reactions due to its electronic properties and coordinating groups. The pyridine (B92270) nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition. Furthermore, the presence of both a carboxylic acid and a chloro-substituent on an electron-deficient pyridine ring requires careful optimization of the catalyst system to achieve selective C-C or C-N bond formation without unwanted side reactions.

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A2: The most common reactions include Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Heck coupling (for C-C bond formation with alkenes). These reactions are fundamental in medicinal chemistry for building molecular complexity.[1]

Q3: Should I use a pre-catalyst or generate the active Pd(0) species in situ?

A3: While generating Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂ is common, using pre-catalysts is often more reliable and reproducible.[2] Pre-catalysts provide a more controlled and efficient generation of the active catalytic species, which can be critical when working with challenging substrates like this compound.[3] The choice between a Pd(0) or Pd(II) source can also influence reaction efficiency.[4]

Q4: How does the carboxylic acid group on this compound affect the reaction?

A4: The acidic proton of the carboxylic acid can react with strong bases used in many coupling reactions. This can neutralize the base, hindering the catalytic cycle (e.g., the transmetalation step in Suzuki coupling). It may be necessary to protect the carboxylic acid group (e.g., as an ester) or use a base that is compatible with the acidic functionality. Decarboxylative coupling is also a potential side reaction or a desired alternative pathway under specific catalytic conditions.[5]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue: No reaction or very low conversion.

Possible Cause Troubleshooting Step
Catalyst Inactivation The pyridine nitrogen may be coordinating to the palladium center. Switch to a bulkier ligand (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) to create steric hindrance that disfavors catalyst inhibition.[2][6]
Inefficient Oxidative Addition Aryl chlorides are less reactive than bromides or iodides. Use an electron-rich, bulky phosphine (B1218219) ligand to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[2] Consider a catalyst system known to be effective for aryl chlorides.[7]
Base Incompatibility The base may be too weak to activate the boronic acid or is being consumed by the carboxylic acid. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride (B91410) source like KF or CsF, which can activate the boronic acid without being strongly basic.[2][7]
Poor Solvent Choice The solvent may not be appropriate for the reaction temperature or solubility of reagents. Screen common solvents like dioxane, toluene, or DMF.[8]

Issue: Significant formation of homocoupled (biaryl) product.

Possible Cause Troubleshooting Step
Slow Transmetalation If transmetalation is slow relative to other pathways, homocoupling of the boronic acid can occur. Ensure the base is adequate and consider using aqueous solvent mixtures (e.g., dioxane/water), which can accelerate this step.
Oxygen Contamination Traces of oxygen can promote homocoupling. Ensure the reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Buchwald-Hartwig Amination

Issue: Low yield of the desired amine product.

Possible Cause Troubleshooting Step
Incorrect Ligand Choice Ligand choice is critical for C-N coupling. For challenging heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[9][10][11]
Base is Too Weak or Sterically Hindered A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with some functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative for substrates with protic groups.[12]
Catalyst Decomposition High temperatures can lead to catalyst decomposition. Screen different temperatures and consider a more stable pre-catalyst.

Issue: Dehalogenation of this compound.

Possible Cause Troubleshooting Step
Side Reaction Promoted by Base/Solvent The combination of a strong base and certain solvents can lead to hydrodehalogenation. Try a different base (e.g., K₂CO₃, Cs₂CO₃) or solvent system.
Catalyst-Mediated Reduction Some catalyst systems can promote reductive dehalogenation. Screen different palladium sources and ligands.
Heck Coupling

Issue: Poor regioselectivity or low yield.

Possible Cause Troubleshooting Step
Incorrect Base The choice of base can significantly affect the yield in Heck reactions. Organic bases like dicyclohexylmethylamine have been shown to be superior to inorganic bases in some cases.[13] Tetrabutylammonium bromide (TBAB) is often used as an additive.[14]
Catalyst Activity For aryl chlorides, a highly active catalyst is needed. Consider phosphine-free systems or catalysts with specialized ligands like N-heterocyclic carbenes (NHCs).[14][15] Palladacycles are also known to be highly active.[14]
Steric Hindrance The steric bulk of the alkene or the aryl halide can impede the reaction. Higher temperatures or a less sterically demanding catalyst system may be required.

Catalyst System Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst/Pre-catalystLigandBaseSolventTypical Temp. (°C)
Pd(OAc)₂SPhos / XPhosK₃PO₄Toluene / H₂O80-110
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane80-100
PdCl₂(dppf)(integrated)K₂CO₃DMF / H₂O90-120
PEPPSI-IPr(integrated)K₂CO₃t-Amyl alcohol100

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst/Pre-catalystLigandBaseSolventTypical Temp. (°C)
Pd(OAc)₂XPhosNaOt-Bu / LHMDSToluene90-110
Pd₂(dba)₃RuPhosK₂CO₃ / Cs₂CO₃Dioxane100-120
G3-XPhos(integrated)NaOt-BuToluene80-100

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound Ester

Note: The carboxylic acid is protected as a methyl ester to prevent side reactions with the base.

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the this compound methyl ester (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition : Add degassed solvent (e.g., Toluene/H₂O 10:1 mixture) via syringe.

  • Reaction Execution : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Reaction: Substrate: this compound Reaction Type (e.g., Suzuki) initial_screen Initial Catalyst Screen (Known systems for aryl chlorides) start->initial_screen ligand_choice Select Ligand Class: Bulky, e-rich phosphines (XPhos) or NHCs (IPr)? initial_screen->ligand_choice base_solvent Select Base & Solvent: Base: K3PO4, Cs2CO3, NaOtBu Solvent: Toluene, Dioxane initial_screen->base_solvent reaction_setup Run Small-Scale Test Reaction (Monitor by LC-MS/TLC) ligand_choice->reaction_setup base_solvent->reaction_setup analysis Analyze Outcome reaction_setup->analysis no_rxn No/Low Conversion analysis->no_rxn Failure side_products Side Products Observed analysis->side_products Poor Selectivity success Successful Reaction Proceed to Scale-Up analysis->success High Yield & Selectivity troubleshoot_ligand Troubleshoot: Change Ligand/Catalyst System no_rxn->troubleshoot_ligand troubleshoot_base Troubleshoot: Change Base/Solvent/Additives side_products->troubleshoot_base optimize Optimize: Temp, Concentration, Catalyst Loading success->optimize troubleshoot_ligand->reaction_setup troubleshoot_base->reaction_setup

A logical workflow for selecting and optimizing a catalyst system.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetal Transmetalation Intermediate pd_complex->transmetal Transmetalation product_complex Product Complex product_complex->pd0 Reductive Elimination product Product (Ar-Ar') arx Ar-Cl (4-Chloropicolinate) boronic Ar'-B(OH)₂ + Base Troubleshooting_Tree start Reaction Outcome? no_product No/Low Conversion start->no_product low_yield Low Yield / Stalled start->low_yield side_rxn Side Products start->side_rxn cause1 Possible Cause: - Inactive Catalyst - Wrong Ligand - Wrong Base no_product->cause1 cause2 Possible Cause: - Catalyst Decomposition - Insufficient Reagent - Low Temperature low_yield->cause2 cause3 Possible Cause: - Homocoupling - Dehalogenation - Wrong Base/Solvent side_rxn->cause3 sol1 Solution: - Use bulky, e-rich ligand - Switch to stronger base - Use pre-catalyst cause1->sol1 sol2 Solution: - Lower temp / Use more stable catalyst - Increase equiv. of limiting reagent - Increase temperature cause2->sol2 sol3 Solution: - Degas thoroughly - Screen different bases/solvents - Lower temperature cause3->sol3

References

Validation & Comparative

A Comparative Guide to 4-Chloropicolinic Acid and 4-Fluoropicolinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the properties of the final target molecules. Halogenated pyridines, in particular, serve as versatile intermediates. This guide provides an objective, data-supported comparison of two key reagents: 4-Chloropicolinic acid and 4-Fluoropicolinic acid, focusing on their performance in common synthetic transformations.

Executive Summary

This compound and 4-Fluoropicolinic acid, while structurally similar, exhibit distinct reactivity profiles that render them suitable for different synthetic strategies. Generally, 4-fluoropicolinic acid is the preferred substrate for nucleophilic aromatic substitution (SNA_r) reactions , owing to the high electronegativity of the fluorine atom which activates the pyridine (B92270) ring towards nucleophilic attack. Conversely, This compound is a more effective electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling , as the carbon-chlorine bond is more readily cleaved by the palladium catalyst during the oxidative addition step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-fluoropicolinic acid is presented below. These properties can influence their solubility, handling, and reactivity in various solvent systems.

PropertyThis compound4-Fluoropicolinic Acid
CAS Number --INVALID-LINK--[1]--INVALID-LINK--[2]
Molecular Formula C₆H₄ClNO₂[3]C₆H₄FNO₂[2]
Molecular Weight 157.55 g/mol [1]141.10 g/mol [2]
Melting Point 181°CNot available
Boiling Point 308°C at 760 mmHgNot available

Performance in Key Synthetic Reactions

The choice between this compound and 4-fluoropicolinic acid is primarily dictated by the intended chemical transformation. Below is a comparative analysis of their performance in two of the most common and synthetically valuable reaction types.

Nucleophilic Aromatic Substitution (SNA_r)

In nucleophilic aromatic substitution reactions, the reactivity of halopyridines is largely governed by the ability of the halogen to stabilize the negative charge of the Meisenheimer intermediate and its facility as a leaving group. The high electronegativity of fluorine makes the 4-position of the pyridine ring in 4-fluoropicolinic acid significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to its chloro-analogue.

General Reactivity Trend in S_NAr: F > Cl > Br > I[5]

This makes 4-fluoropicolinic acid the reagent of choice for introducing the picolinic acid moiety via substitution with a wide range of nucleophiles, including amines, alcohols, and thiols.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, the 4-halopicolinic acid derivative typically acts as the electrophilic partner. The rate-determining step for many cross-coupling reactions involving aryl halides is the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reactions.

The C-F bond is significantly stronger than the C-Cl bond, making oxidative addition to the palladium catalyst more challenging for 4-fluoropicolinic acid. Consequently, this compound is generally a more reactive and preferred substrate for Suzuki-Miyaura coupling reactions. While couplings of fluoroarenes are possible, they often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).

General Reactivity Trend in Suzuki-Miyaura Coupling (as electrophile): I > Br > Cl >> F

The following table summarizes the expected relative performance and typical conditions for these two reagents in Suzuki-Miyaura coupling.

ParameterThis compound4-Fluoropicolinic Acid
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandsRequires highly active catalysts (e.g., with Buchwald ligands or NHCs)
Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction times
Expected Yields Generally good to excellentVariable, often lower than with chloro-analogues

Experimental Protocols

Detailed experimental procedures for representative reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Synthesis of 4-Fluoropicolinic Acid Precursor: 4-Fluoropyridine (B1266222)

Reaction: Balz-Schiemann reaction of 4-aminopyridine (B3432731).

Procedure:

  • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

  • Add 4-aminopyridine (1.0 equivalent) and heat to 40 °C to dissolve.

  • Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

  • Slowly add a solution of sodium nitrite (B80452) (1.14 equivalents) while maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 4-fluoropyridine.[6]

Subsequent oxidation of 4-fluoropyridine would yield 4-fluoropicolinic acid.

General Procedure for Suzuki-Miyaura Coupling of this compound

Reaction: Palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired 4-arylpicolinic acid.

Visualizing Synthetic Utility

The following diagrams illustrate the strategic choice between this compound and 4-fluoropicolinic acid in a synthetic workflow and their application in the synthesis of a hypothetical bioactive molecule.

G Decision Workflow: Choosing Between 4-Chloro- and 4-Fluoropicolinic Acid start Define Synthetic Goal reaction_type Identify Key Transformation start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Nucleophilic displacement of halogen suzuki Suzuki-Miyaura Cross-Coupling reaction_type->suzuki C-C bond formation at halogen position choose_fluoro Select 4-Fluoropicolinic Acid snar->choose_fluoro choose_chloro Select this compound suzuki->choose_chloro product Target Molecule choose_fluoro->product choose_chloro->product

Choosing the right picolinic acid derivative.

G Application in Bioactive Molecule Synthesis cluster_snar SNAr Pathway cluster_suzuki Suzuki Coupling Pathway fluoro_pa 4-Fluoropicolinic Acid snar_reaction SNAr Reaction fluoro_pa->snar_reaction amine Amine Nucleophile (R-NH2) amine->snar_reaction intermediate1 4-Aminopicolinic Acid Derivative snar_reaction->intermediate1 coupling Amide Coupling intermediate1->coupling chloro_pa This compound suzuki_reaction Suzuki Coupling chloro_pa->suzuki_reaction boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->suzuki_reaction intermediate2 4-Arylpicolinic Acid Derivative suzuki_reaction->intermediate2 intermediate2->coupling bioactive_molecule Hypothetical Bioactive Molecule coupling->bioactive_molecule

Convergent synthesis of a hypothetical drug candidate.

Conclusion

The selection between this compound and 4-fluoropicolinic acid is a clear example of how subtle changes in molecular structure can lead to significant differences in chemical reactivity. For synthetic routes prioritizing nucleophilic aromatic substitution, 4-fluoropicolinic acid offers superior performance due to the activating effect of the highly electronegative fluorine atom. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, this compound is the more practical and reactive electrophilic partner due to the relative ease of C-Cl bond activation. A thorough understanding of these reactivity principles is essential for the efficient design and execution of synthetic strategies in modern chemical research.

References

A Comparative Analysis of the Reactivity of 4-Chloropicolinic Acid and 4-Bromopicolinic Acid in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and development. Picolinic acids, in particular, serve as versatile building blocks. The choice of a halo-substituent at the 4-position, specifically chloro versus bromo, can significantly influence reactivity, reaction efficiency, and ultimately the economic viability of a synthetic route. This guide provides an objective comparison of the reactivity of 4-chloropicolinic acid and 4-bromopicolinic acid in four critical reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Executive Summary

The relative reactivity of 4-chloro- and 4-bromopicolinic acid is primarily dictated by the carbon-halogen bond strength (C-Br < C-Cl). In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Consequently, 4-bromopicolinic acid derivatives generally exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to their 4-chloro counterparts.[1]

However, the lower cost and greater availability of chlorinated starting materials often make this compound an attractive, albeit more challenging, substrate. The development of advanced catalyst systems featuring bulky, electron-rich ligands has significantly improved the viability of using less reactive aryl chlorides in these transformations.[1]

In the case of nucleophilic aromatic substitution, the comparative reactivity is less straightforward and is influenced by the nature of the nucleophile and the reaction conditions, with either substrate potentially being favored under specific circumstances.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from literature sources for representative reactions. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited. Nevertheless, these tables provide a valuable overview of the expected performance of each substrate. For consistency, data for the corresponding methyl or ethyl esters are often presented, as the carboxylic acid is typically protected during these transformations.

Table 1: Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-chloropicolinate (analogue)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10018~70-80
2Methyl 4-bromopicolinate (analogue)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-95

*Yields are estimated based on reactions with structurally similar 4-halopyridines and may vary.

Table 2: Sonogashira Coupling

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-chloropicolinate (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6524~50-60
2Ethyl 4-bromopicolinate (analogue)PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT16~85-95

*Yields are estimated based on reactions with structurally similar 4-halopyridines and may vary.

Table 3: Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-chloropicolinate (analogue)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024~70-80
2Methyl 4-bromopicolinate (analogue)MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene804~85-95

*Yields are estimated based on reactions with structurally similar 4-halopyridines and may vary.

Table 4: Nucleophilic Aromatic Substitution (SNAr)

EntrySubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)
1This compoundPiperidineDMSO12012~75-85
24-Bromopicolinic acidPiperidineDMSO12012~70-80

*Yields are estimated based on general principles of SNAr on halopyridines and may vary.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Coupling Partner, Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heating Heat under Inert Atmosphere Catalyst->Heating Monitoring Monitor by TLC/GC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of a 4-Halopicolinate Ester

Materials:

  • Methyl 4-halopicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene and water (e.g., 5:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the methyl 4-halopicolinate, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium(II) acetate and SPhos.

  • Add the degassed toluene and water.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling of a 4-Halopicolinate Ester

Materials:

  • Ethyl 4-halopicolinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) for bromides, or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) for chlorides

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask, add the ethyl 4-halopicolinate, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature (for bromides) or heat to 65 °C (for chlorides).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of a 4-Halopicolinate Ester

Materials:

  • Methyl 4-halopicolinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%) for chlorides, or BINAP (4 mol%) for bromides

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the sodium tert-butoxide, palladium catalyst, and ligand to an oven-dried Schlenk tube.

  • Add the methyl 4-halopicolinate and anhydrous toluene.

  • Finally, add the amine.

  • Seal the tube and heat the reaction to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, filter through celite, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of 4-Halopicolinic Acid

Materials:

  • 4-Halopicolinic acid (1.0 equiv)

  • Nucleophile (e.g., Piperidine, 2.0-3.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a reaction vial, add the 4-halopicolinic acid and DMSO.

  • Add the nucleophile.

  • Seal the vial and heat the mixture to 120 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Adjust the pH to precipitate the product if it is a solid, or extract with an appropriate organic solvent.

  • Purify the product by recrystallization or column chromatography.

Reactivity Comparison and Mechanistic Considerations

The difference in reactivity between 4-chloro- and 4-bromopicolinic acid derivatives in palladium-catalyzed cross-coupling reactions is primarily rooted in the bond dissociation energies of the C-Cl and C-Br bonds. The C-Br bond is weaker and therefore undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond. This initial activation is often the slowest step in the catalytic cycle, making bromides generally more reactive substrates.[1]

G cluster_reactivity Relative Reactivity in Pd Cross-Coupling 4-Bromopicolinic Acid 4-Bromopicolinic Acid Higher Reactivity Higher Reactivity 4-Bromopicolinic Acid->Higher Reactivity Faster Oxidative Addition This compound This compound Lower Reactivity Lower Reactivity This compound->Lower Reactivity Slower Oxidative Addition

Comparison of reactivity in palladium-catalyzed cross-coupling.

For nucleophilic aromatic substitution, the mechanism typically proceeds via a Meisenheimer intermediate. The stability of this intermediate, which is influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylic acid group, is a key factor. The leaving group's ability to depart also plays a role. While bromide is a better leaving group than chloride in many contexts, the overall rate of SNAr on heteroaromatic systems can be complex, and the difference in reactivity between the two halides may not be as pronounced as in palladium-catalyzed reactions.

Conclusion

For drug development and process chemistry, the choice between 4-chloro- and 4-bromopicolinic acid involves a trade-off between reactivity and cost. 4-Bromopicolinic acid derivatives are generally more reactive, allowing for more facile reaction execution. However, the economic advantage of using this compound is a significant consideration, and the continuous development of more potent catalyst systems is making chlorides increasingly viable substrates for large-scale synthesis. A thorough evaluation of reaction conditions and catalyst screening is recommended for each specific application to determine the optimal synthetic route.

References

Validating the Structure of 4-Chloropicolinic Acid: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 4-Chloropicolinic acid. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting experimental data and detailed protocols to support the confirmation of its chemical structure.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key insights into the arrangement of hydrogen atoms on the pyridine (B92270) ring. The expected signals, their chemical shifts (δ), multiplicities, and coupling constants (J) are consistent with the assigned structure.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-68.72Doublet (d)4.9
H-38.09Doublet (d)1.6
H-57.84Doublet of doublets (dd)4.9, 1.6

Solvent: DMSO-d₆

The downfield chemical shifts of all protons are indicative of their attachment to an electron-deficient aromatic pyridine ring. The observed splitting patterns are in full agreement with the substitution pattern of this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)~165
C-6~151
C-4~148
C-3~128
C-5~125
C=O(OH)Not observed

Note: The above data is predicted and should be confirmed by experimental analysis. The carboxylic acid carbon is often broad and may not be observed.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For comparative purposes, the mass spectrum of the isomeric 6-Chloropicolinic acid is presented. The fragmentation pattern of this compound is expected to be similar, with characteristic isotopic patterns for chlorine.

Table 3: Mass Spectrometry Data for 6-Chloropicolinic Acid (Comparative Data)

m/zInterpretation
157/159Molecular ion peak ([M]⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
112/114Loss of the carboxyl group (-COOH) from the molecular ion.

The presence of the M and M+2 peaks in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom. The fragmentation of this compound is expected to proceed via the initial loss of the carboxylic acid group, leading to a prominent fragment at m/z 112/114.

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

Structural Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ MS Mass Spectrometry Sample->MS Dissolve in Methanol NMR_Data ¹H and ¹³C NMR Spectra Interpretation NMR->NMR_Data Acquire Spectra MS_Data Mass Spectrum and Fragmentation Analysis MS->MS_Data Acquire Spectrum Validation Structure Validated NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the structural validation of this compound.

A Comparative Guide to Analytical Techniques for the Characterization of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are a class of compounds of significant interest in various scientific fields, including neurobiology and drug development, primarily due to their role in the kynurenine (B1673888) pathway and their metal-chelating properties. Accurate and reliable characterization and quantification of these molecules are crucial for advancing research and developing new therapeutic agents. This guide provides a comparative overview of the most common analytical techniques used for the characterization of picolinic acid derivatives, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful and widely used technique for the analysis of picolinic acid derivatives in complex matrices such as biological fluids.[1][2][3] This method offers high sensitivity and selectivity, allowing for the precise quantification of target analytes.

A common approach involves reversed-phase chromatography, often with the use of an ion-pairing reagent to improve the retention of polar compounds like picolinic acid.[1][2] Ultra-high-performance liquid chromatography (UHPLC) systems can further enhance separation efficiency and reduce analysis time.[3]

Performance Characteristics of HPLC-Based Methods
ParameterHPLC with Fluorescence DetectionUHPLC-ESI-MS/MSLC-MS/MS
Linearity Range 0.89 - 455 pmol[4]Not explicitly stated, but method validated with QC levels8 - 400 nmol/L[5]
Limit of Detection (LOD) 0.30 pmol[4]Not explicitly stated8 nmol/L[5]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD/%CV) Within-day: 0.64 - 3.4%Between-day: 5.4 - 6.0%[4]<15%[3]Within-day: 6-7%Between-day: 5-8%[5]
Recovery 99.0% from serum[4]Not explicitly statedNot explicitly stated
Experimental Protocol: HPLC with Post-column Photochemical Derivatization and Fluorescence Detection

This method is suitable for the determination of picolinic acid in human serum.[4]

1. Sample Preparation:

  • Deproteinize serum samples by adding perchloric acid.

  • Neutralize the supernatant with potassium hydroxide.

  • Centrifuge to remove the precipitate.

  • The resulting supernatant is ready for injection.

2. Chromatographic Conditions:

  • Column: Capcell Pak C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[4]

  • Mobile Phase: 0.1 mol/L sodium phosphate (B84403) solution (pH 3.0) containing 3.0 mmol/L zinc acetate (B1210297) and 3.5 mmol/L trimethylamine.[4]

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 100 µL[6]

3. Post-Column Derivatization and Detection:

  • The column effluent is irradiated with a UV lamp.[4]

  • Fluorescence is measured with an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[4]

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry (MS)

Capillary electrophoresis (CE) is another powerful separation technique that, when coupled with mass spectrometry, offers high resolution and sensitivity for the analysis of charged species like picolinic acid.[7][8] CE-MS is particularly well-suited for the analysis of small polar molecules in complex biological matrices like cerebrospinal fluid (CSF).[7][8][9] Studies have shown that for the simultaneous analysis of picolinic acid and the neurotoxin quinolinic acid, CE-ESI-MS/MS can be superior to HPLC-based methods in terms of separation selectivity and signal-to-noise ratio.[7]

Performance Characteristics of CE-ESI-MS/MS
ParameterValue
Linearity Range 0.02 - 10 µM (for Picolinic Acid)[7][8][10]
Precision (%RSD) Intra-day: < 2.0%Inter-day: < 2.5%[7][8][10]
Analysis Time Approximately 12 minutes (including sample preparation)[7][8][10]
Experimental Protocol: CE-ESI-MS/MS for the Analysis of Picolinic Acid in CSF

This protocol is based on a method optimized for the analysis of picolinic acid and quinolinic acid in human cerebrospinal fluid.[7]

1. Capillary Preparation:

  • Use a quaternary ammonium (B1175870) coated capillary.[7]

  • Condition the capillary by flushing with the running buffer.

2. Electrophoretic Conditions:

  • Running Buffer: Details on the specific buffer composition can be found in the cited literature.

  • Voltage: Applied voltage as specified in the method.

  • Injection: A simple stacking procedure by including acetonitrile (B52724) in the sample can be used to improve peak shape and sensitivity.[7][8]

3. Mass Spectrometric Detection:

  • Couple the capillary to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Set the mass spectrometer to monitor the specific precursor and product ions for picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of picolinic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.[6][11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a few milligrams of the purified picolinic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6][11]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Acquire ¹H and ¹³C NMR spectra.

  • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).[11]

Visualizing Key Processes

To better understand the context in which picolinic acid derivatives are analyzed, the following diagrams illustrate the kynurenine pathway and a general experimental workflow.

kynurenine_pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT _3_Hydroxykynurenine _3_Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid _3_Hydroxykynurenine->Xanthurenic_Acid _3_Hydroxyanthranilic_Acid _3_Hydroxyanthranilic_Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Picolinic_Acid Picolinic_Acid _3_Hydroxyanthranilic_Acid->Picolinic_Acid Quinolinic_Acid Quinolinic_Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD Quinolinic_Acid->NAD experimental_workflow Biological_Sample Biological Sample (e.g., Serum, CSF) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Biological_Sample->Sample_Preparation Chromatography Chromatography (HPLC/UHPLC) Sample_Preparation->Chromatography Capillary_Electrophoresis Capillary Electrophoresis (CE) Sample_Preparation->Capillary_Electrophoresis Spectroscopy Spectroscopy (NMR, UV-Vis, Fluorescence) Sample_Preparation->Spectroscopy Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Capillary_Electrophoresis->Mass_Spectrometry Data_Processing Data Processing Mass_Spectrometry->Data_Processing Spectroscopy->Data_Processing Quantification Quantification Data_Processing->Quantification Structural_Elucidation Structural Elucidation Data_Processing->Structural_Elucidation

References

A Comparative Analysis of Halogenated Picolinic Acid Derivatives: From Herbicides to Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated picolinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from well-established herbicidal properties to emerging therapeutic applications. This guide provides a comparative overview of these derivatives, focusing on their performance in various biological assays, supported by experimental data. It also offers detailed experimental protocols for key assays and visualizes relevant signaling pathways and workflows to aid in further research and development.

Performance Comparison of Halogenated Picolinic Acid Derivatives

The introduction of halogen atoms onto the picolinic acid scaffold significantly influences the biological activity of the resulting derivatives. The nature, position, and number of halogen substituents can dramatically alter the compound's efficacy, selectivity, and pharmacokinetic properties.

Herbicidal Activity

Halogenated picolinic acid derivatives are potent synthetic auxins used as herbicides. Their mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. The data below summarizes the herbicidal efficacy of several halogenated derivatives against Arabidopsis thaliana and other weeds.

Compound/DerivativeTarget SpeciesIC50 (µM)Reference CompoundIC50 (µM)Reference
Florpyrauxifen A. thaliana-Picloram-[1]
Compound S202 (a 4-amino-3-chloro-5-fluoro-2-picolinic acid derivative) A. thalianaLower than Florpyrauxifen (78.4% inhibition at 0.5 µM vs 33.8% for Florpyrauxifen)Florpyrauxifen-[1][2]
Compound V-7 (a 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) A. thaliana45 times lower than Halauxifen-methylHalauxifen-methyl-[3][4]
Compound V-8 (a 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) Broadleaf weedsBetter post-emergence activity than Picloram at 300 gha⁻¹Picloram-[4]
Picloram (4-amino-3,5,6-trichloropicolinic acid) Various broadleaf weeds---[1]
Clopyralid (3,6-dichloropicolinic acid) Various broadleaf weeds---[1]
Therapeutic Potential

Recent research has highlighted the potential of halogenated picolinic acid derivatives in various therapeutic areas, including as antiviral, anticancer, and enzyme inhibitory agents.

Antiviral Activity: Picolinic acid and its derivatives have shown broad-spectrum antiviral activity against enveloped viruses by interfering with viral entry.

Enzyme Inhibition: Halogenated picolinic acid derivatives are being investigated as inhibitors of various enzymes implicated in disease.

Anticancer Activity: The cytotoxic effects of these derivatives against cancer cell lines are an active area of research.

Compound/DerivativeApplicationAssay/TargetIC50/Effective ConcentrationCell Line/OrganismReference
Picolinic Acid AntiviralViral Replication Inhibition2 mM (two-log reduction in viral RNA)HEK293T-ACE2 cells (SARS-CoV-2)
6-Bromo picolinic acid CytotoxicityCell Growth Inhibition> 0.032 mM and < 25.85 mMCHO cells[5]
Picloram (4-amino-3,5,6-trichloropicolinic acid) CytotoxicityCell Growth Inhibition> 0.032 mM and < 25.85 mMCHO cells[5]
Picolinic acid 2-fluorobenzylamide AnticonvulsantAnticonvulsant Screening Project (ASP)Most effective in the seriesMice[6]

Toxicity Profile

The toxicity of halogenated picolinic acid derivatives is a critical consideration for their application. The available data on the cytotoxicity of some derivatives is summarized below. It is important to note that high doses of picolinic acid have been shown to be lethal in animal studies[7][8].

Compound/DerivativeCell LineIC50 (mM)Reference
Fusaric acid (5-butyl picolinic acid) CHO0.032[5]
Picolinic acid CHO> 0.032 and < 25.85[5]
Picloram CHO> 0.032 and < 25.85[5]
6-Bromo picolinic acid CHO> 0.032 and < 25.85[5]
6-Methyl picolinic acid CHO> 0.032 and < 25.85[5]
6-Hydroxy picolinic acid CHO25.85[5]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and extension of these studies.

Synthesis of Halogenated Picolinic Acid Derivatives

General Procedure for the Synthesis of 4-Amino-3,5,6-trichloropicolinic acid (Picloram):

Picloram is synthesized from α-picoline through a multi-step process involving chlorination, amination, and hydrolysis[9][10]. A detailed protocol for a related compound, 4-aminopicolinic acid, starts with the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine[11].

Example Synthesis: 4-Aminopicolinic Acid [11]

  • Nitration of Picolinic Acid N-Oxide: Picolinic acid N-oxide is treated with a mixture of sulfuric acid and fuming nitric acid to yield 4-nitropicolinic acid N-oxide.

  • Catalytic Hydrogenation: The resulting 4-nitropicolinic acid N-oxide is then reduced to 4-aminopicolinic acid using catalytic hydrogenation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[12][13][14][15].

Materials:

  • 96-well microplates

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is used to quantify the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques[16][17][18][19][20].

Materials:

  • Confluent monolayer of susceptible host cells in 12-well plates

  • Virus stock of known titer

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing agarose (B213101) or Avicel)

  • Test compound (halogenated picolinic acid derivative)

  • Crystal violet solution

  • Formaldehyde (B43269) solution

Protocol:

  • Cell Preparation: Grow a confluent monolayer of host cells in 12-well plates.

  • Virus Dilution and Compound Preparation: Prepare serial dilutions of the virus stock and the test compound.

  • Infection: Infect the cell monolayers with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 48-72 hours).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. Some picolinic acid derivatives may exert their effects through modulation of this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Picolinic_Acid Halogenated Picolinic Acid Derivatives Picolinic_Acid->IKK_complex Inhibits Picolinic_Acid->NFkB_n May Inhibit Nuclear Translocation DNA DNA NFkB_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and potential inhibition by halogenated picolinic acid derivatives.

General Experimental Workflow for In Vitro Efficacy and Toxicity Screening

The following diagram illustrates a typical workflow for the initial screening of halogenated picolinic acid derivatives for their biological activity and toxicity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Selection Synthesis Synthesis of Halogenated Picolinic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 Purification->Cytotoxicity Efficacy Primary Efficacy Assay (e.g., Enzyme Inhibition, Antiviral Assay) Determine IC50 Purification->Efficacy SI Calculate Selectivity Index (SI = Cytotoxicity IC50 / Efficacy IC50) Cytotoxicity->SI Efficacy->SI Lead_Selection Lead Compound Selection SI->Lead_Selection

Caption: A general workflow for the in vitro screening of halogenated picolinic acid derivatives.

Conclusion and Future Directions

Halogenated picolinic acid derivatives have demonstrated significant potential beyond their established role as herbicides. The data presented in this guide highlights their promise as scaffolds for the development of novel therapeutic agents. However, the lack of comprehensive comparative studies underscores the need for further research. Future investigations should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A series of halogenated derivatives should be synthesized and evaluated under standardized assay conditions to provide a clear understanding of the impact of halogenation on biological activity.

  • Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these derivatives in a therapeutic context.

By addressing these research gaps, the full potential of halogenated picolinic acid derivatives as a valuable class of molecules for drug discovery and development can be realized.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 4-Chloropicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The following sections present a comparison of analytical methods, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.

Comparison of Analytical Techniques

The determination of purity for an organic compound like this compound is not a one-size-fits-all process. Different analytical techniques provide orthogonal information, and a combination of methods is often required for comprehensive characterization.[4][5] High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques for purity assessment.[5] A summary of their capabilities is presented in the table below.

Technique Information Provided Typical Purity Assessment Range Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of the main component and impurities based on UV absorbance.95-99.9%Excellent for quantifying known and unknown impurities. High precision and robustness.[6]Requires a chromophore for UV detection. Co-elution of impurities can occur.
Mass Spectrometry (MS) Provides molecular weight information of the main component and any impurities.Qualitative assessment of purity. Can be semi-quantitative with an appropriate standard.High sensitivity and selectivity.[7] Can identify impurities by their mass-to-charge ratio.Ionization efficiency can vary between compounds, making accurate quantification challenging without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the main component and can be used for quantitative analysis (qNMR).[8][9]95-99.9% (qNMR)Provides detailed structural information.[10] Can quantify the main component against a certified internal standard without needing a reference standard of the analyte.[11]Lower sensitivity compared to MS. May not detect impurities present at very low levels.

Experimental Workflows and Logic

A systematic approach to purity assessment is crucial. The following diagram illustrates a typical workflow for the analysis of synthesized this compound.

G Figure 1: General Workflow for Purity Assessment cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Synthesis of this compound Workup Aqueous Work-up and Extraction Synthesis->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization TLC Initial Check by TLC Recrystallization->TLC HPLC Quantitative Purity by HPLC TLC->HPLC MS Identity Confirmation by MS TLC->MS NMR Structural Confirmation by NMR TLC->NMR Pure_Product Pure this compound HPLC->Pure_Product MS->Pure_Product NMR->Pure_Product

Caption: A typical workflow for the synthesis, purification, and purity assessment of this compound.

The choice of analytical technique depends on the specific question being addressed. The following diagram outlines the logical considerations for selecting a primary analytical method.

G Figure 2: Logic for Selecting an Analytical Technique cluster_questions cluster_methods Start Assess Purity of This compound q1 Need Quantitative Purity? Start->q1 q2 Need Structural Confirmation? Start->q2 q3 Need Molecular Weight Confirmation? Start->q3 HPLC HPLC q1->HPLC Yes NMR NMR q2->NMR Yes MS Mass Spectrometry q3->MS Yes

Caption: A decision diagram for selecting the appropriate analytical technique based on the desired information.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using HPLC, MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of this compound and its potential impurities. A reversed-phase method is generally suitable for aromatic carboxylic acids.[12][13]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound sample

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

    • Prepare a reference standard solution in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Mass Spectrometry (MS)

This protocol is for the confirmation of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Reagents:

  • Same as HPLC protocol.

Procedure:

  • LC Conditions:

    • Use the same LC method as described in the HPLC protocol. The eluent from the column will be directed to the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Data Analysis:

    • The expected molecular weight of this compound (C6H4ClNO2) is 157.55 g/mol .[1][14]

    • Look for the protonated molecular ion peak [M+H]+ at m/z 158.0.

    • The presence of other peaks may indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound by ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

    • For quantitative NMR (qNMR), accurately weigh the sample and a suitable internal standard and dissolve them together in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-90°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is recommended)

      • Number of Scans: 8-16

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and compare the chemical shifts and coupling patterns to known data for this compound. For example, in DMSO-d₆, the expected signals are around δ 8.72 (d), 8.09 (d), and 7.84 (dd).[1][3]

    • For qNMR, calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard of known purity.

By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

Comparative Analysis of 4-Chloropicolinic Acid Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 4-chloropicolinic acid derivatives, focusing on their potential as novel inhibitors of Mycobacterium tuberculosis. The data presented is derived from a study by Kumar et al. (2021), which details the synthesis and evaluation of thirty diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea (B124793) derivatives.[1][2][3]

Quantitative Data Summary

The in vitro antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of bacteria, was determined for each derivative. A selection of these compounds with notable activity is presented below for comparison.

Compound IDStructureMIC (µM)[2]
10 4-amino-6-(2-(benzamido)phenyl)-3-chloropicolinate1.56
16 4-amino-3-chloro-6-(2-(4-fluorobenzamido)phenyl)picolinate3.12
19 4-amino-3-chloro-6-(2-(4-chlorobenzamido)phenyl)picolinate1.56
22 4-amino-3-chloro-6-(2-(4-methoxybenzamido)phenyl)picolinate3.12
28 1-(2-(4-amino-3-chloro-2-methoxycarbonylpyridin-6-yl)phenyl)-3-phenylurea1.56
Isoniazid (Reference Drug)0.78
Rifampicin (Reference Drug)0.39

Experimental Protocols

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The antimycobacterial activity of the synthesized this compound derivatives was determined against Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase). The turbidity of the suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in 7H9 broth to obtain the desired concentrations.

  • Assay Procedure: 100 µL of the bacterial suspension was added to each well of a 96-well microplate containing 100 µL of the serially diluted compounds. The plates were incubated at 37°C for 7 days.

  • Detection: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that prevented the color change from blue to pink.[1][2][3]

Cytotoxicity Assay

To assess the toxicity of the most promising compounds, a cytotoxicity assay was performed on a mammalian cell line.

  • Cell Culture: Human embryonic kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with the test compounds at a concentration of 25 µg/mL.

  • MTT Assay: After 24 hours of incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. The formazan (B1609692) crystals formed were dissolved in DMSO.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability. Compounds 14, 16, 19, and 28 were found to be nontoxic.[1][3]

Proposed Mechanism of Action: Inhibition of MurB

Molecular docking studies suggest that these this compound derivatives may exert their antitubercular activity by inhibiting the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[1][2][3] MurB is a crucial enzyme involved in the biosynthesis of the peptidoglycan layer of the mycobacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

G Proposed Mechanism of Action of this compound Derivatives Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Pathway Peptidoglycan Biosynthesis Pathway MurB->Pathway CellWall Mycobacterial Cell Wall Synthesis Pathway->CellWall Disruption Disruption Growth Bacterial Growth and Proliferation CellWall->Growth Cessation Cessation Inhibition->MurB Inhibition->Disruption leads to Disruption->Cessation results in

Caption: Proposed inhibitory action on the MurB enzyme.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of the this compound derivatives is outlined below.

G Experimental Workflow for Antitubercular Drug Discovery cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound Precursors) Coupling Coupling Reactions (Amide/Urea Formation) Start->Coupling Purification Purification and Characterization (Chromatography, NMR, MS) Coupling->Purification Screening Antitubercular Screening (MABA Assay) Purification->Screening Cytotoxicity Cytotoxicity Assay (MTT Assay) Screening->Cytotoxicity Active Compounds Docking Molecular Docking (MurB Enzyme) Screening->Docking Active Compounds

Caption: Synthesis and evaluation of antitubercular agents.

References

Spectroscopic Analysis of 4-Chloropicolinic Acid Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metal complexes with substituted picolinic acids is a burgeoning field in medicinal chemistry and materials science. 4-Chloropicolinic acid, a derivative of picolinic acid, presents an intriguing ligand for the formation of coordination complexes with various transition metals. The introduction of a chloro-substituent on the pyridine (B92270) ring can significantly influence the electronic properties, stability, and biological activity of the resulting metal complexes. This guide provides a comparative overview of the spectroscopic techniques used to analyze these complexes, supported by representative experimental data and protocols.

Due to the limited availability of specific experimental data for this compound metal complexes in the public domain, this guide will also draw comparisons with closely related picolinic acid and chlorosubstituted picolinic acid metal complexes to provide a predictive framework for their spectroscopic characterization.

Comparative Spectroscopic Data

The coordination of this compound to a metal center is typically confirmed by a combination of spectroscopic methods. The following tables summarize the expected and observed spectroscopic data for these complexes, drawing analogies from picolinic acid and its other halogenated derivatives.

Table 1: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to the metal ion. The key vibrational bands of the free ligand are compared with those of its metal complexes.

Functional GroupFree Ligand (this compound) Wavenumber (cm⁻¹)Metal Complex Wavenumber (cm⁻¹)Interpretation of Shift
O-H (Carboxylic Acid)~3000 (broad)AbsentDeprotonation of the carboxylic acid upon coordination.
C=O (Carboxylic Acid)~1700-1720~1630-1650 (asymmetric stretch of COO⁻)The disappearance of the C=O stretch and the appearance of asymmetric and symmetric stretches of the carboxylate group confirm coordination through the carboxylate oxygen.
C=N (Pyridine Ring)~1580-1600Shift to lower or higher frequencyA shift in the C=N stretching frequency indicates coordination of the pyridine nitrogen to the metal center.
M-N VibrationNot Applicable~400-500Appearance of a new band in the far-IR region is direct evidence of the metal-nitrogen bond formation.
M-O VibrationNot Applicable~500-600Appearance of a new band in the far-IR region is direct evidence of the metal-oxygen bond formation.

Table 2: UV-Visible (UV-Vis) Spectroscopy Data

UV-Visible spectroscopy provides insights into the electronic transitions within the metal complexes, which are crucial for understanding their geometry and metal-ligand interactions.

Complex TypeExpected λmax (nm)Assignment
Cu(II) Complexes~600-800d-d transitions (e.g., 2Eg → 2T2g in octahedral geometry)
Ni(II) Complexes~400-450, ~650-750, ~1000-1200d-d transitions (e.g., 3A2g → 3T1g(P), 3A2g → 3T1g(F), 3A2g → 3T2g in octahedral geometry)
Co(II) Complexes~500-600d-d transitions (e.g., 4T1g(F) → 4T1g(P) in octahedral geometry)
Ligand-to-Metal Charge Transfer (LMCT)~300-400π(L) → d(M)
Intra-ligand (π → π*)~250-300Electronic transitions within the this compound ligand.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

NucleusFree Ligand Chemical Shift (δ, ppm)Metal Complex Chemical Shift (δ, ppm)Interpretation of Shift
¹H (Aromatic Protons)~7.5-8.5Downfield or upfield shiftsCoordination to the metal center alters the electron density on the pyridine ring, leading to shifts in the proton signals.
¹H (Carboxylic Acid Proton)~10-13AbsentDisappearance of the acidic proton signal confirms deprotonation and coordination.
¹³C (Carboxylate Carbon)~165-175Shift upon coordinationThe chemical shift of the carboxylate carbon is sensitive to the coordination environment.
¹³C (Pyridine Ring Carbons)~120-150Shifts upon coordinationChanges in the chemical shifts of the pyridine ring carbons provide further evidence of coordination.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound metal complexes, based on established methods for similar picolinic acid derivatives.[1][2][3]

Synthesis of a Generic M(II)-(4-Chloropicolinate)₂ Complex
  • Dissolution of Ligand: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol (B145695) or a water-ethanol mixture (20 mL).

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) to deprotonate the carboxylic acid, forming the 4-chloropicolinate anion in situ.

  • Addition of Metal Salt: To this solution, add an aqueous or ethanolic solution of the metal(II) salt (e.g., MCl₂ or M(CH₃COO)₂, 1 mmol) dropwise with constant stirring.

  • Complex Formation: A precipitate of the metal complex is expected to form. The reaction mixture is typically stirred at room temperature or refluxed for a few hours to ensure complete reaction.

  • Isolation and Purification: The solid product is collected by filtration, washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: The purified complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectra of the ligand and the synthesized complexes are recorded using KBr pellets on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra are recorded in a suitable solvent (e.g., DMSO or DMF) using a UV-Vis spectrophotometer, typically in the range of 200-900 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the ligand and its diamagnetic metal complexes are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on an NMR spectrometer.

  • Mass Spectrometry: The molecular weight and fragmentation pattern of the complexes can be determined using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of this compound metal complexes can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis ligand This compound reaction Reaction Mixture ligand->reaction metal_salt Metal(II) Salt metal_salt->reaction solvent Solvent solvent->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying complex Metal Complex drying->complex ir IR Spectroscopy complex->ir Characterization uv_vis UV-Vis Spectroscopy complex->uv_vis nmr NMR Spectroscopy complex->nmr mass_spec Mass Spectrometry complex->mass_spec

Synthesis and Spectroscopic Analysis Workflow.

References

Performance of 4-Chloropicolinic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical factor influencing the yield, purity, and overall efficiency of chemical reactions. This guide provides a comparative analysis of the performance of 4-Chloropicolinic acid in various solvent systems, supported by experimental data, to aid in solvent selection for synthesis and analytical applications.

This compound, a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib, exhibits varied solubility and reactivity depending on the solvent employed. Understanding these characteristics is paramount for optimizing reaction conditions and achieving desired outcomes.

Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, through analysis of experimental procedures and data from structurally similar compounds, a qualitative and inferred solubility profile can be established.

Picolinic acid, the parent compound of this compound, demonstrates high solubility in water, moderate solubility in ethanol, and lower solubility in acetonitrile. It is also reported to be soluble in other polar solvents like alcohols, ethers, and chloroform, while showing poor solubility in non-polar solvents such as benzene (B151609) and carbon disulfide. The presence of the chloro- substituent in this compound is expected to decrease its polarity slightly compared to picolinic acid, which may result in reduced solubility in highly polar solvents like water and increased solubility in less polar organic solvents.

Experimental evidence from synthetic procedures indicates that this compound is soluble to varying extents in solvents such as dichloromethane (B109758) and can be recrystallized from ethanol, suggesting a favorable solubility profile in these media for purification purposes.

Performance in Chemical Synthesis

The performance of this compound as a reactant is significantly influenced by the solvent system. This is particularly evident in the synthesis of intermediates for pharmaceuticals like Sorafenib, where the chlorination of a picolinic acid derivative is a key step.

Comparative Performance in the Synthesis of Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpicolinamide, a crucial precursor for Sorafenib, has been reported using different solvent systems, providing valuable comparative data on reaction yields.

Solvent SystemReaction ConditionsYield (%)Reference
Tetrahydrofuran (THF) / Dimethylformamide (DMF)Thionyl chloride, 70°C, 16h95%[1]
Chlorobenzene (B131634)Sodium bromide (cat.), 85°C, 19h80%[2]
Toluene (B28343) / Dimethylformamide (DMF)Thionyl chloride, 75°C, 16hNot specified[2]

Key Observations:

  • A combination of a polar aprotic solvent like THF with a catalyst-dissolving solvent such as DMF appears to be highly effective, leading to a near-quantitative yield of the desired product.[1]

  • The use of a higher-boiling aromatic solvent like chlorobenzene also provides a good yield, suggesting that temperature plays a crucial role in this transformation.[2]

  • Toluene, another aromatic solvent, has also been employed, indicating its suitability for this type of reaction, although specific yield data was not provided in the cited source.[2]

Experimental Protocols

General Procedure for the Synthesis of 4-chloro-N-methylpicolinamide

This protocol is a generalized representation based on reported syntheses.[1][2]

Materials:

  • Picolinic acid

  • Thionyl chloride

  • Selected solvent (e.g., THF, Chlorobenzene, Toluene)

  • Dimethylformamide (DMF, catalytic amount)

  • 40% aqueous methylamine (B109427) solution

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of picolinic acid in the chosen solvent, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at a controlled temperature.

  • Heat the reaction mixture to the specified temperature (e.g., 70-85°C) and maintain for the designated time (e.g., 16-19 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and carefully quench the excess thionyl chloride.

  • The resulting intermediate is then reacted with an aqueous solution of methylamine at a reduced temperature (e.g., 0-3°C) to yield 4-chloro-N-methylpicolinamide.

  • The product is isolated and purified using standard techniques such as extraction and crystallization.

Visualizing the Synthetic Pathway

The following diagram illustrates the initial steps in the synthesis of a Sorafenib intermediate starting from picolinic acid, highlighting the role of the solvent system.

G Picolinic_Acid Picolinic Acid Intermediate 4-Chloropicolinoyl chloride (in situ) Picolinic_Acid->Intermediate Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Intermediate Solvent_System Solvent System (e.g., THF/DMF, Chlorobenzene) Solvent_System->Intermediate Product 4-chloro-N-methylpicolinamide Intermediate->Product Amidation Methylamine Aqueous Methylamine Methylamine->Product

Caption: Synthetic pathway to a Sorafenib intermediate.

Logical Workflow for Solvent Selection

The process of selecting an optimal solvent system for a reaction involving this compound can be systematically approached.

G Start Define Reaction (e.g., Chlorination, Coupling) Solubility Assess Solubility of This compound and other reactants Start->Solubility Initial_Screening Initial Solvent Screening (e.g., THF, DCM, Toluene, DMF) Solubility->Initial_Screening Literature Review Literature for Similar Reactions Literature->Initial_Screening Optimization Optimize Reaction Conditions (Temperature, Concentration) Initial_Screening->Optimization Analysis Analyze Yield and Purity (HPLC, NMR) Optimization->Analysis Final_Selection Select Optimal Solvent System Analysis->Final_Selection

Caption: Workflow for solvent system selection.

Conclusion

The choice of solvent system profoundly impacts the performance of this compound in chemical synthesis. For the preparation of the Sorafenib intermediate, 4-chloro-N-methylpicolinamide, a combination of THF and DMF has demonstrated the highest reported yield. However, other solvents such as chlorobenzene and toluene also serve as viable alternatives. The selection of an optimal solvent will ultimately depend on the specific reaction, desired outcome, and process parameters. The data and workflows presented in this guide offer a foundational resource for researchers to make informed decisions in their experimental design. Further systematic studies on the quantitative solubility and reactivity of this compound in a broader range of solvents would be invaluable to the scientific community.

References

A Comparative Guide to the Catalytic Activity of Picolinic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its analogues are a class of compounds that have garnered significant interest for their ability to act as catalysts, particularly in oxidation-reduction reactions. Their efficacy often stems from their capacity to form stable chelate complexes with metal ions, thereby enhancing the catalytic activity of these metals. This guide provides an objective comparison of the catalytic performance of picolinic acid and several of its analogues, supported by experimental data, to aid in the selection of appropriate catalysts for various research and development applications.

Enhancing Oxidation Reactions: The Role of Picolinic Acid Analogues

Picolinic acid (2-pyridinecarboxylic acid) and its structural relatives have been shown to significantly influence the kinetics of metal-catalyzed oxidation processes. A key area of their application is in Fenton and Fenton-like reactions, which are crucial for wastewater treatment and organic synthesis. In these systems, the picolinic acid analogue acts as a chelating agent, modulating the redox potential of the metal catalyst and facilitating the generation of highly reactive hydroxyl radicals.

A comparative study on the enhancement of the Fenton reaction by several pyridinecarboxylic acids revealed that picolinic acid, fusaric acid, quinolinic acid, and 2,6-pyridinedicarboxylic acid all promote the reaction.[1] The mechanism is believed to involve the formation of a chelate complex with the iron catalyst, which enhances its reactivity.[1]

Quantitative Comparison of Catalytic Performance

While a comprehensive dataset comparing a wide range of picolinic acid analogues under identical conditions is limited, we can synthesize available data to provide a comparative overview. The following table summarizes the catalytic performance of picolinic acid and its analogues in enhancing the degradation of micropollutants in advanced oxidation processes.

Picolinic Acid AnalogueMetal CatalystReaction TypeSubstrateKey Performance MetricReference
Picolinic Acid (PICA) Mn(II)Peracetic Acid OxidationMethylene Blue~90% degradation in 10 min[2]
Picolinic Acid (PICA) Fe(III)Fenton-like ReactionAtrazine, SulfamethazineAccelerated degradation at pH 5.0[3]
α-Picolinic Acid Fe(II)Fenton ReactionGeneric (hydroxyl radical generation)Enhanced hydroxyl radical formation[1]
Fusaric Acid Fe(II)Fenton ReactionGeneric (hydroxyl radical generation)Enhanced hydroxyl radical formation[1]
Quinolinic Acid Fe(II)Fenton ReactionGeneric (hydroxyl radical generation)Enhanced hydroxyl radical formation[1]
2,6-Pyridinedicarboxylic Acid Fe(II)Fenton ReactionGeneric (hydroxyl radical generation)Enhanced hydroxyl radical formation[1]

Note: The data presented for fusaric acid, quinolinic acid, and 2,6-pyridinedicarboxylic acid is based on the qualitative enhancement of the Fenton reaction as detailed in the cited literature. Specific degradation percentages or rate constants for these analogues under the same conditions as picolinic acid are not available.

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalytic activities, detailed experimental protocols are essential. The following is a representative protocol for evaluating the catalytic activity of picolinic acid in a Fenton-like reaction for the degradation of a model micropollutant.

Protocol: Picolinic Acid-Assisted Fenton-like Degradation of Methylene Blue

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of Picolinic Acid in high-purity water.

  • Prepare a stock solution of MnSO₄ in high-purity water.

  • Prepare a stock solution of Methylene Blue in high-purity water.

  • Prepare a stock solution of Peracetic Acid.

3. Reaction Setup:

  • In a temperature-controlled reactor, add a specific volume of high-purity water and phosphate buffer to maintain the desired pH (e.g., pH 5.0).

  • Add the required volume of the Methylene Blue stock solution to achieve the desired initial concentration (e.g., 15 µM).

  • Add the Picolinic Acid and MnSO₄ stock solutions to achieve the desired molar ratios (e.g., [Mn(II)]:[PICA] ratio = 1:5).

  • Initiate the reaction by adding the Peracetic Acid stock solution to the desired final concentration (e.g., 200 µM).

4. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the reactor.

  • Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium thiosulfate).

  • Analyze the concentration of Methylene Blue in the quenched samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

5. Data Analysis:

  • Calculate the percentage degradation of Methylene Blue at each time point.

  • Determine the initial pseudo-first-order rate constant (k_initial) for the degradation of Methylene Blue by plotting ln(C/C₀) versus time, where C is the concentration of Methylene Blue at time t and C₀ is the initial concentration.

Visualizing Experimental and Catalytic Processes

Diagrams are invaluable tools for understanding complex experimental workflows and catalytic cycles. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating catalytic activity and the proposed catalytic cycle for the picolinic acid-assisted Fenton reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (PICA, Metal Salt, Substrate, Oxidant) setup_reactor Set up Reactor (Water, Buffer, Substrate) prep_reagents->setup_reactor prep_buffer Prepare Buffer Solution prep_buffer->setup_reactor add_catalyst Add PICA and Metal Salt setup_reactor->add_catalyst initiate_reaction Initiate with Oxidant add_catalyst->initiate_reaction sampling Withdraw Aliquots at Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench measure Measure Substrate Concentration (e.g., UV-Vis) quench->measure calc_degradation Calculate % Degradation measure->calc_degradation calc_rate Determine Rate Constant (k) measure->calc_rate

Caption: Experimental workflow for assessing catalytic activity.

Catalytic_Cycle Fe3_PICA Fe(III)-PICA Fe2_PICA Fe(II)-PICA Fe3_PICA->Fe2_PICA Reduction (e.g., by H₂O₂) Fe2_PICA->Fe3_PICA Oxidation Radical •OH Fe2_PICA->Radical + H₂O₂ Products Oxidized Products Radical->Products H2O2 H₂O₂ Substrate Substrate

Caption: Picolinic acid-assisted Fenton catalytic cycle.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Chloropicolinic acid, a compound frequently used in pharmaceutical synthesis, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.

Hazard Profile and Regulatory Context

This compound is classified as a hazardous substance.[1][2] Understanding its hazard profile is the first step toward proper disposal. Wastes containing chlorinated solvents are typically considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] As such, their disposal is regulated and must be carried out by certified hazardous waste handlers.[3]

Key Hazard Information for this compound:

Hazard StatementGHS ClassificationPrecautionary Disposal Statement
Causes skin irritationSkin Irrit. 2P362: Take off contaminated clothing and wash before reuse.[1]
Causes serious eye irritationEye Irrit. 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]
Harmful if swallowedAcute Tox. 4P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Harmful to aquatic lifeAquatic Acute 3P273: Avoid release to the environment.

The primary directive for the disposal of this compound and its containers is to send them to an approved waste disposal plant.[1][4][5] It is crucial not to let the product enter drains, other waterways, or the soil.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1][5]

  • Lab Coat: To protect from spills.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • For solutions containing this compound, use a compatible, leak-proof container. Avoid using metal containers for corrosive waste.

  • Keep non-halogenated and halogenated solvent wastes separate to reduce disposal costs and facilitate proper treatment.[6]

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[7]

  • Identify the contents as "this compound" and list any other components of the waste mixture.

  • Include the approximate concentration and quantity.

  • Note the date of waste accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[7]

  • Keep the container tightly closed except when adding waste.[1][7]

  • Ensure the storage area is away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest documentation and container hand-off.

  • The waste will be transported by a certified hazardous waste hauler to a licensed treatment and disposal facility.[3]

6. Spill and Decontamination Procedures:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[1][8]

  • For liquid spills, absorb with an inert material and place it in the designated hazardous waste container.

  • Wash the contaminated area thoroughly.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

The preferred final disposal method for chlorinated organic compounds is typically incineration by a permitted facility or reclamation.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled 'Hazardous Waste' and with contents? A->B C Label the container correctly. Include all components and hazards. B->C No D Is the waste segregated correctly? (e.g., solids vs. liquids, halogenated vs. non-halogenated) B->D Yes C->D E Segregate waste into appropriate, compatible, and sealed containers. D->E No F Store the container in a designated Satellite Accumulation Area (SAA). D->F Yes E->F G Contact Environmental Health & Safety (EHS) for waste pickup. F->G H EHS transports waste to a licensed disposal facility. G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-Chloropicolinic Acid

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 5470-22-4). Adherence to these procedures is critical to ensure a safe laboratory environment and prevent exposure to this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile Gloves (Double-gloved recommended)Lab CoatN95 Dust Mask or Half-mask Respirator with P100 filter
Solution Preparation and Handling Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesChemical-resistant Lab Coat or ApronNot typically required if handled in a fume hood
Running Reactions Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesChemical-resistant Lab Coat or ApronNot typically required if handled in a fume hood
Spill Cleanup N/ASafety Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant CoverallsHalf-mask or Full-face Respirator with Organic Vapor/Acid Gas Cartridge and P100 filter

Note: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with this compound occurs, remove the affected PPE immediately and follow the first aid procedures outlined below.

Standard Operating Procedure for this compound

This step-by-step guide outlines the essential procedures for the safe handling, storage, and disposal of this compound.

1. Engineering Controls and Work Practices:

  • All work with solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Maintain the fume hood sash at the lowest possible height while ensuring comfortable and safe manipulation of the chemical.

  • Avoid the generation of dust when handling the solid material.[2]

  • Ensure a calibrated safety shower and eyewash station are readily accessible in the immediate work area.[3]

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

  • Do not store or consume food or beverages in areas where this chemical is handled or stored.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3]

4. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface as described in the decontamination protocol below.

5. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Decontamination and Disposal Plan

Proper decontamination of work surfaces and equipment, along with the correct disposal of waste, is crucial to prevent cross-contamination and environmental release.

Decontamination Protocol:

  • Prepare Decontamination Solution: A solution of mild detergent and water is generally effective for routine cleaning. For more thorough decontamination, a 5% sodium bicarbonate solution can be used to neutralize any acidic residue.

  • Surface Decontamination:

    • Wearing appropriate PPE, wipe down all surfaces (fume hood, benchtops, etc.) that may have come into contact with this compound with the decontamination solution.

    • Follow with a wipe-down using 70% ethanol (B145695) or isopropanol.

    • Finally, wipe the surfaces with a clean, water-dampened cloth.

  • Equipment Decontamination:

    • Glassware and other compatible equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood, followed by a thorough wash with soap and water.

    • Ensure all equipment is completely dry before reuse or storage.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., used PPE, absorbent materials, and empty containers) must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and the overall workflow for handling this compound in the laboratory.

PPE_Selection_Workflow start Start: Handling This compound task Assess Task and Potential for Exposure start->task weighing Weighing or Transferring Solid? task->weighing solution Working with Solution? weighing->solution No ppe_weighing PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - N95/P100 Respirator weighing->ppe_weighing Yes spill Spill or Emergency? solution->spill No ppe_solution PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Chemical-resistant Lab Coat solution->ppe_solution Yes ppe_spill Full PPE: - Goggles & Face Shield - Heavy-duty Gloves - Coveralls - OV/AG/P100 Respirator spill->ppe_spill Yes end Proceed with Task spill->end No (Routine Task) ppe_weighing->end ppe_solution->end ppe_spill->end

Caption: PPE selection workflow for this compound.

Chemical_Lifecycle receiving Receiving and Storage (Cool, Dry, Ventilated) handling Handling and Preparation (Fume Hood, Correct PPE) receiving->handling reaction Use in Experiment (Controlled Conditions) handling->reaction decontamination Decontamination (Surfaces and Equipment) reaction->decontamination waste_collection Waste Collection (Segregated, Labeled Containers) decontamination->waste_collection disposal Hazardous Waste Disposal (Follow Regulations) waste_collection->disposal

Caption: Lifecycle of this compound in the laboratory.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.